Technical Documentation Center

Colimycin sodium methanesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Colimycin sodium methanesulfonate

Core Science & Biosynthesis

Foundational

A Deep Dive into Polymyxins: The Contrasting Mechanisms of Colistimethate Sodium and Colistin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of a Prodrug and its Potent Offspring In the era of escalating multidrug resistance, the polymyxin class of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of a Prodrug and its Potent Offspring

In the era of escalating multidrug resistance, the polymyxin class of antibiotics, particularly colistin, has been resurrected as a last-resort treatment for infections caused by formidable Gram-negative pathogens.[1][2] However, the clinical administration of colistin is not straightforward and involves its less toxic prodrug, colistimethate sodium (CMS), also known as colistin sodium methanesulfonate.[1][3] This guide delves into the distinct chemical natures and mechanisms of action of these two related yet fundamentally different molecules.

Colistimethate sodium is a derivative of colistin, produced by the reaction of colistin with formaldehyde and sodium bisulfite.[1][4][5] This process results in the addition of sulfomethyl groups to the primary amine groups of colistin, rendering the molecule inactive and less toxic.[1][3][6] It is this inactive form that is administered to patients. In aqueous solutions and in vivo, CMS undergoes hydrolysis to generate a complex mixture of partially sulfomethylated derivatives and, ultimately, the active antibacterial agent, colistin.[1][3]

CMS Colistimethate Sodium (CMS) (Inactive Prodrug) Hydrolysis Spontaneous Hydrolysis (in vivo/in vitro) CMS->Hydrolysis Administration Colistin Colistin (Active Antibiotic) Hydrolysis->Colistin Conversion

Figure 1: Conversion of the inactive prodrug, colistimethate sodium (CMS), to the active antibiotic, colistin, via spontaneous hydrolysis.

Comparative Analysis of Core Mechanisms

The fundamental difference between colistimethate sodium and colistin lies in their activity. CMS is an inactive prodrug, while colistin is a potent bactericidal agent.[2][3][7] The mechanism of action, therefore, exclusively pertains to colistin, which is generated from CMS after administration.

The Direct Assault of Colistin on the Gram-Negative Bacterial Membrane

The bactericidal activity of colistin is a rapid and potent process that targets the structural integrity of the Gram-negative bacterial cell envelope.[8][9] The primary target of colistin is the lipopolysaccharide (LPS) present in the outer membrane of these bacteria.[10][11][12]

The mechanism can be dissected into the following key stages:

  • Electrostatic Attraction: Colistin is a polycationic peptide, possessing multiple positively charged diaminobutyric acid residues.[1][11] This allows for a strong electrostatic interaction with the negatively charged phosphate groups of the lipid A component of LPS.[10][11]

  • Displacement of Divalent Cations: The initial binding of colistin competitively displaces divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by cross-linking adjacent LPS molecules.[1][9][10][11] This displacement destabilizes the outer membrane.

  • Membrane Permeabilization and Disruption: Following the initial electrostatic interaction and cation displacement, the hydrophobic fatty acid tail of the colistin molecule inserts itself into the hydrophobic regions of the bacterial membrane.[11] This "detergent-like" action disrupts the packing of the lipid bilayers, leading to increased permeability of the outer membrane.[1][8][9] This allows colistin to penetrate the inner membrane, where it further disrupts the phospholipid bilayer, leading to the leakage of essential intracellular contents and ultimately, cell death.[9][11]

cluster_0 Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) Disruption Membrane Disruption & Cell Lysis LPS->Disruption 3. Permeabilization MgCa Mg²⁺ / Ca²⁺ (Stabilizing Cations) Colistin Colistin (Polycationic) Colistin->LPS 1. Electrostatic Binding Colistin->MgCa 2. Cation Displacement Colistin->Disruption 4. 'Detergent-like' Action

Figure 2: The multi-step mechanism of action of colistin against the outer membrane of Gram-negative bacteria.

A Summary of Key Differences
FeatureColistimethate Sodium (CMS)Colistin
Chemical Nature Anionic prodrug with sulfomethyl groups.[1]Polycationic peptide antibiotic.[1][11]
Activity Inactive until hydrolyzed in vivo/in vitro.[2][3][6]Potent bactericidal activity against Gram-negative bacteria.[7][13]
Toxicity Less toxic than colistin.[1][3]Associated with nephrotoxicity and neurotoxicity.[1][7][9]
Mechanism of Action None directly; acts as a delivery system for colistin.Disrupts the bacterial outer and inner membranes by targeting LPS.[1][8][11]
Route of Administration Intravenous, intramuscular, or inhaled.[1]Generated in vivo from CMS. Topical and oral forms exist as colistin sulfate.[1]
Pharmacokinetics Eliminated by the kidneys.[1][3]Eliminated by non-renal mechanisms.[1]

Experimental Methodologies for Elucidating the Mechanism of Action

A comprehensive understanding of the mechanisms of colistin and CMS requires a suite of in vitro and in vivo experiments. Below are key protocols that are central to research in this area.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution (BMD) method is the gold standard for determining the MIC of colistin.[14][15][16]

Methodology:

  • Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[14] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.[14]

  • Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[14]

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time.

Methodology:

  • Bacterial Culture Preparation: Grow the test organism to the logarithmic phase in CAMHB.

  • Exposure to Colistin: Add colistin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures. Include a growth control without any antibiotic.

  • Sampling and Plating: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on appropriate agar plates.

  • Colony Counting: After incubation, count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each colistin concentration. A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity.

cluster_0 Experimental Workflow Start Bacterial Isolate MIC Broth Microdilution (MIC) Start->MIC TimeKill Time-Kill Curve Analysis Start->TimeKill MIC->TimeKill Inform Concentration Selection MembraneAssay Membrane Permeability Assay TimeKill->MembraneAssay Data Data Analysis & Interpretation MembraneAssay->Data End Mechanism Elucidation Data->End

Figure 3: A representative experimental workflow for investigating the antimicrobial activity and mechanism of action of colistin.

Conclusion

Colistimethate sodium and colistin, while chemically related, play distinct roles in antibacterial therapy. CMS serves as an inactive and less toxic prodrug that, upon administration, hydrolyzes to release the active and potent colistin. The bactericidal mechanism of colistin is a direct and aggressive assault on the Gram-negative bacterial membrane, initiated by electrostatic interactions with LPS and culminating in membrane disruption and cell death. A thorough understanding of these distinct properties and mechanisms is paramount for the rational design of dosing regimens and the development of novel strategies to combat multidrug-resistant infections.

References

  • Colistin - Wikipedia. [Link]

  • Colistin Resistance Mechanism and Management Strategies of Colistin-Resistant Acinetobacter baumannii Infections - MDPI. [Link]

  • Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria - PMC. [Link]

  • Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. [Link]

  • Molecular Mechanisms of Colistin Resistance in Klebsiella pneumoniae Causing Bacteremia from India—A First Report - Frontiers. [Link]

  • Understanding Recent Developments in Colistin Resistance: Mechanisms, Clinical Implications, and Future Perspectives - MDPI. [Link]

  • What is the detailed mechanism of action of Colistin (polymyxin E) and the mechanisms of resistance to Colistin? - Dr.Oracle. [Link]

  • What is the mechanism of Colistimethate Sodium? - Patsnap Synapse. [Link]

  • Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | bioRxiv. [Link]

  • Pharmacokinetics and Pharmacodynamics of Colistin Methanesulfonate in Healthy Chinese Subjects after Multi-Dose Regimen - MDPI. [Link]

  • Pharmacokinetics of colistin in patients with multidrug-resistant Gram-negative infections: A pilot study - Indian Journal of Medical Research. [Link]

  • Chemical structure of colistin (left) and colistimethate sodium (right) 1 - ResearchGate. [Link]

  • Harder, better, faster, stronger: Colistin resistance mechanisms in Escherichia coli | PLOS Genetics - Research journals. [Link]

  • Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Chemical structure of colistin is composed of three parts:(A)... - ResearchGate. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Colistin - PubMed. [Link]

  • Comparison of efficacy and safety of Colistimethate Sodium and polymyx | IDR. [Link]

  • Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing. [Link]

  • In Vivo Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem in Pseudomonas aeruginosa Biofilm Infection | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Colistimethate sodium - AERU - University of Hertfordshire. [Link]

  • Colistin | C52H98N16O13 | CID 5311054 - PubChem - NIH. [Link]

  • Colistimethate Sodium | C45H85N13O10 | CID 44585614 - PubChem. [Link]

  • Colistimethate Sodium: Uses, Side Effects & Dosage | Healio. [Link]

  • colistin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Colistin (colistimethate) - IDStewardship. [Link]

  • Colistin (Polymyxin E or Colistimethate)). [Link]

  • Colistimethate sodium, 1 million International Units (IU), powder for solution for injection or infusion. - Drugs.com. [Link]

  • Review of Colistin Susceptibility Testing with Current Data - Mediterranean Journal of Infection Microbes and Antimicrobials. [Link]

  • How to do Colistin dose conversion: Colistin base activity to Colistimethate sodium (CBA to CMS) - YouTube. [Link]

  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria - National Centre for Disease Control. [Link]

  • Expert consensus protocol on colistin resistance detection and characterisation for the survey of carbapenem - ECDC. [Link]

  • Antimicrobial Susceptibility Testing for Colistin: Extended Application of Novel Quantitative and Morphologic Assay Using Scanning Electron Microscopy - PMC. [Link]

  • High Dose Colistimethate Sodium (Colistin) in Adults – Consensus Guidance. [Link]

Sources

Exploratory

Hydrolysis Kinetics of Colistimethate Sodium in Aqueous Solution

Executive Summary & Mechanistic Overview Colistimethate sodium (CMS) is not a single molecular entity but a complex mixture of sulfomethylated derivatives of Colistin (Polymyxin E).[1][2] It functions as a prodrug; it po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

Colistimethate sodium (CMS) is not a single molecular entity but a complex mixture of sulfomethylated derivatives of Colistin (Polymyxin E).[1][2] It functions as a prodrug; it possesses no intrinsic antibacterial activity until it hydrolyzes in aqueous environments to release the active cationic peptide, Colistin.

Understanding this hydrolysis is critical for two opposing reasons:

  • In Vivo Efficacy: The conversion must occur in the body to fight infection.

  • In Vitro Stability: The conversion must be minimized during formulation, reconstitution, and storage to prevent early release of Colistin, which is associated with increased nephrotoxicity at the injection site or in the nebulizer.

The "Waterfall" Hydrolysis Mechanism

CMS hydrolysis is not a simple


 reaction. It is a stepwise loss of sulfomethyl groups from the five primary amines of the Colistin backbone.
  • Parent: Penta-sulfomethylated Colistin (Inactive)

  • Intermediates: Tetra-, Tri-, Di-, and Mono-sulfomethylated derivatives (Partially Active/Inactive)

  • Product: Colistin (Polymyxin E) (Active & Toxic)

The reaction is governed by the reversible hydrolysis of the sulfomethyl group to a primary amine and formaldehyde/bisulfite.

CMS_Hydrolysis CMS Colistimethate Sodium (Penta-substituted) Intermediates Transient Intermediates (Tetra- / Tri- / Di- / Mono-) CMS->Intermediates k1 (Slow) Byproducts Byproducts: Formaldehyde + Bisulfite CMS->Byproducts Colistin Colistin (Polymyxin E) (Active Drug) Intermediates->Colistin k2 (Fast) Intermediates->Byproducts Colistin->Intermediates + Formaldehyde (Reversible)

Figure 1: The stepwise hydrolysis pathway of CMS. In dilute aqueous solutions, the equilibrium strongly favors the formation of Colistin.

Kinetic Drivers

The rate of CMS hydrolysis (


) is influenced primarily by temperature, concentration, and pH.
Temperature (Arrhenius Behavior)

CMS hydrolysis follows Arrhenius kinetics.[3] The activation energy (


) is significant, meaning stability drops drastically as temperature rises.
  • 4°C: Hydrolysis is minimal. Solutions are generally stable for 24–48 hours.

  • 25°C (Room Temp): Measurable conversion occurs within 24 hours (1–3% Colistin formation).

  • 37°C (Physiological): Rapid conversion.

    
     (half-life) is approximately 4–5 hours in vivo, but varies in buffer.
    
Concentration Effects

Contrary to simple first-order kinetics, CMS hydrolysis efficiency increases as the total drug concentration decreases.

  • Mechanism: In high concentrations, the released formaldehyde and bisulfite remain in proximity to the amine, promoting the reverse reaction (re-sulfomethylation). In dilute solutions (IV bags), these byproducts diffuse away, driving the equilibrium toward Colistin.

pH Sensitivity
  • Acidic (< pH 5): Accelerates hydrolysis. Strong acid (e.g., sulfuric acid) is used analytically to force 100% conversion for total Colistin quantification.

  • Neutral (pH 7.0–7.4): Spontaneous, moderate hydrolysis.

  • Alkaline (> pH 8): Can lead to peptide backbone degradation (ring opening), which destroys the drug entirely.

Experimental Protocol: Kinetic Monitoring via HPLC

To measure hydrolysis kinetics, you must separate the prodrug (CMS) from the active drug (Colistin). This protocol uses a Reverse-Phase HPLC (RP-HPLC) method validated for stability indicating studies (adapted from Wallace et al. and Li et al.).[4][5][6]

Reagents & Buffer Preparation
  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: Acetonitrile (ACN) (HPLC Grade).

  • Reconstitution Solvent: Sterile Water for Injection (SWFI). Note: Do not use saline for long-term storage studies if avoiding sodium adducts in MS, though acceptable for UV.

HPLC Conditions
ParameterSetting
Column Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Temperature 30°C (Critical: Keep constant to prevent retention shifts)
Flow Rate 0.3 mL/min
Detection UV at 210–215 nm (Peptide bond)
Injection Vol 10 µL

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold to elute salts)

  • 2-15 min: Linear ramp to 40% B (Separates CMS isomers from Colistin)

  • 15-16 min: Ramp to 90% B (Wash)

  • 16-20 min: Re-equilibrate at 10% B

Workflow: Time-Course Study

This workflow ensures data integrity by incorporating a "Zero-Time" quench and temperature controls.

Experimental_Workflow cluster_conditions Incubation Conditions Prep Reconstitute CMS (2 MIU in 10mL Water) Split Split Aliquots Prep->Split T4 4°C (Fridge) Split->T4 T25 25°C (Bench) Split->T25 T37 37°C (Incubator) Split->T37 Sample Sampling Points (0, 4, 8, 24, 48 hrs) T4->Sample T25->Sample T37->Sample Analyze HPLC-UV Analysis (Quantify Colistin A/B) Sample->Analyze

Figure 2: Experimental workflow for determining hydrolysis kinetics at varying thermal conditions.

Data Analysis & Reference Values

Calculating Conversion Rates

CMS hydrolysis is typically modeled as a pseudo-first-order decay of CMS or the appearance of Colistin.



Where:

  • 
     = Concentration of CMS remaining (or 
    
    
    
    )
  • 
     = Observed rate constant (
    
    
    
    )
Reference Kinetic Data

The following data summarizes typical hydrolysis rates observed in aqueous solution (approx 2–10 mg/mL) based on consensus literature values (Wallace et al., 2008).

Temperature% Colistin Formed (24h)Stability Assessment
4°C < 0.5%Stable. Safe for clinical storage up to 48h.
25°C 1.5% – 3.0%Marginal. Use within 24h recommended.
37°C > 15%Unstable. Significant hydrolysis; mimics in vivo activation.

Note: Colistin A and Colistin B (the two major components) generally appear at a constant ratio (approx 3:1 to 4:1) regardless of hydrolysis rate.[4]

References

  • Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients.[1][4][5] Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051.[5] [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography.[4] Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370.[4] [Link]

  • Healan, A. M., Gray, W., Fuchs, E. J., Griffiss, J. M., Salata, R. A., & Blumer, J. (2012). Stability of colistimethate sodium in aqueous solution.[7][8] Antimicrobial Agents and Chemotherapy, 56(12), 6432–6433.[8] [Link]

  • Gobin, P., Lemaitre, F., Marchand, S., Couet, W., & Olivier, J. C. (2010). Assay of colistimethate sodium in human plasma by LC-MS/MS. Journal of Chromatography B, 878(9-10), 815-819. (Provides context on acidic hydrolysis for total quantitation). [Link]

Sources

Foundational

A Technical Guide to the Chemical and Structural Distinctions Between Colistin Sulfate and Colistimethate Sodium

Introduction: The Resurgence of a Last-Resort Antibiotic In an era defined by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the polymyxin antibiotic colistin has been resurrected as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of a Last-Resort Antibiotic

In an era defined by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the polymyxin antibiotic colistin has been resurrected as a critical last-line therapeutic agent.[1] Discovered in 1947, its use was largely abandoned due to significant nephrotoxicity and neurotoxicity.[2] However, the dearth of new antibiotics effective against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae has necessitated its clinical re-introduction.[1] Colistin is available commercially in two distinct forms: colistin sulfate and colistimethate sodium (CMS).[1][2] A fundamental understanding of the profound chemical and structural differences between these two entities is paramount for researchers, clinicians, and drug development professionals to ensure its safe and effective use. This guide provides an in-depth analysis of these differences, from their core molecular structures to the clinical implications of their distinct pharmacokinetic and pharmacodynamic profiles.

Part 1: The Parent Molecule - Colistin Sulfate

Colistin itself is not a single molecule but a mixture of related cyclic lipopeptides, primarily colistin A (polymyxin E1) and colistin B (polymyxin E2), which differ only by a single methyl group on the N-terminal fatty acid chain.[3][4]

Core Structure: The structure of colistin is amphipathic, featuring:

  • A cationic, cyclic heptapeptide ring.[3]

  • A linear tripeptide side chain linked to the ring.[3]

  • An N-terminal fatty acid, which is 6-methyloctanoic acid in colistin A and 6-methylheptanoic acid in colistin B.[5]

The defining characteristic of the colistin molecule is the presence of five primary amine groups on the diaminobutyric acid (Dab) residues.[4][6] At physiological pH, these amines are protonated, conferring a strong polycationic charge to the molecule.[1][4] This positive charge is fundamental to its mechanism of action.

Mechanism of Action: Colistin's bactericidal activity is initiated by an electrostatic interaction between its positively charged Dab residues and the negatively charged phosphate groups of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[5][7] This binding competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity.[1][7] The hydrophobic fatty acid tail then facilitates the molecule's insertion into the membrane, acting like a detergent to solubilize the membrane, increase permeability, cause leakage of intracellular contents, and ultimately lead to cell death.[1][7]

Colistin sulfate is the salt form of this active molecule. It is stable in its dry powder form and freely soluble in water.[8][9] Due to its potent, direct antimicrobial activity, it is also associated with higher toxicity when administered systemically.[2][10] Consequently, its use is primarily restricted to oral or topical applications where systemic absorption is minimal.[2][5]

Part 2: The Prodrug - Colistimethate Sodium (CMS)

To mitigate the severe toxicity of systemic colistin, a reversible chemical modification was developed, creating the prodrug colistimethate sodium (CMS).[3][10] A prodrug is an inactive compound that is converted into an active drug within the body.[11]

The Sulfomethylation Reaction: CMS is synthesized from colistin through a process called sulfomethylation. In this reaction, the five primary amine groups of the Dab residues are reacted with formaldehyde and sodium bisulfite.[3][12] This adds a sulfomethyl group (-CH₂SO₃⁻Na⁺) to each amine, effectively masking the cationic charges.[3][10]

G

This chemical modification results in several critical changes:

  • Anionic Nature: The addition of negatively charged sulfomethyl groups transforms the polycationic colistin molecule into a polyanionic one.[1][13]

  • Inactivity: By masking the primary amines, the ability of CMS to bind to bacterial LPS is eliminated, rendering it an inactive form of the drug.[3][4]

  • Reduced Toxicity: The anionic nature and inactivity of CMS are directly responsible for its reduced toxicity profile compared to colistin sulfate upon administration.[1][3]

It is crucial to recognize that the sulfomethylation process does not yield a single, uniform product. Instead, it creates a complex and heterogeneous mixture of molecules.[4][14] Because colistin has five primary amines, the reaction can result in derivatives with one, two, three, four, or five sulfomethyl groups attached. In theory, this leads to 32 possible compounds, including unmodified colistin and the fully penta-methanesulfonated version.[4][6]

Part 3: Key Structural and Chemical Differences Summarized

The fundamental differences between colistin sulfate and colistimethate sodium are summarized below for direct comparison.

FeatureColistin SulfateColistimethate Sodium (CMS)
Chemical Nature Active antimicrobial drug[2]Inactive prodrug[1][3][11]
Key Functional Groups Five free primary amines (R-NH₂)[4][6]Sulfomethylated amines (R-NH-CH₂SO₃⁻Na⁺)[3][10]
Overall Charge Polycationic (+)[1][4]Polyanionic (-)[1][13]
Mechanism of Action Directly binds to bacterial LPS, disrupting the cell membrane[1][5]No direct antimicrobial activity; requires in vivo hydrolysis to colistin[3][4]
Toxicity Profile Higher nephrotoxicity and neurotoxicity[2][10]Lower toxicity upon administration[1][3]
In Vitro Activity Highly potent against susceptible Gram-negative bacteriaDisplays little to no activity[3]
In Vivo State The active form that exerts bactericidal effectUndergoes hydrolysis to a mix of derivatives and active colistin[1][11]
Aqueous Stability Stable in solution[1]Readily hydrolyzes in aqueous solution and plasma[1][14]
Primary Use Oral and topical administration[2][5]Parenteral (intravenous/intramuscular) and inhaled administration[1][3]

Part 4: The In Vivo Conversion - From Prodrug to Active Drug

Following parenteral administration, CMS undergoes spontaneous, non-enzymatic hydrolysis in body fluids and tissues to regenerate active colistin.[11][15] This conversion is essential for the therapeutic effect of CMS.[3][16]

The hydrolysis process is complex and variable, influenced by physiological pH and temperature.[10][14] It does not happen instantaneously or completely. Instead, the sulfomethyl groups are gradually cleaved, leading to the circulation of a complex mixture of CMS, various partially sulfomethylated intermediates, and fully active colistin in the patient's plasma.[1][11] This slow and inconsistent conversion presents a significant clinical challenge, making it difficult to achieve and maintain therapeutic concentrations of active colistin in a predictable manner.[11] Studies have shown that the time to reach maximum plasma concentrations of colistin after CMS administration can vary widely, from one hour to over seven hours.[11]

G

Part 5: Analytical Methodologies for Differentiation

The coexistence of the prodrug, active drug, and multiple intermediates in biological samples necessitates robust analytical methods to accurately quantify each component. This is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[12][17]

Protocol: HPLC-Based Quantification of Colistin and CMS

This protocol outlines a general methodology for the separation and quantification of colistin and CMS. Specific parameters must be optimized for the matrix (e.g., plasma, urine, formulation) and instrumentation.

1. Sample Preparation (Critical Step):

  • Objective: To extract the analytes and prevent the artificial hydrolysis of CMS to colistin during processing.

  • Methodology:

    • Collect blood samples in tubes containing a preservative (e.g., EDTA) and immediately place them on ice.

    • Centrifuge at 4°C to separate plasma.

    • Perform a solid-phase extraction (SPE). Use a C18 cartridge to separate colistin from CMS and other plasma components.

    • Wash the cartridge to remove interfering substances.

    • Elute colistin using an appropriate solvent mixture (e.g., acetonitrile/water with an acid modifier like trifluoroacetic acid).

    • For total colistin measurement (from CMS): An aliquot of the sample can be intentionally hydrolyzed using strong acid before extraction to convert all CMS to colistin, which is then quantified. The original CMS concentration is determined by subtraction.[18]

2. Chromatographic Separation:

  • Objective: To resolve colistin A, colistin B, and potentially the various CMS derivatives.

  • Methodology:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in water.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic components. For example, starting at 20% B and increasing to 50% B over 10 minutes.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm.[12] For higher sensitivity and specificity, especially in biological matrices, coupling with Mass Spectrometry (MS) is preferred.

3. Detection (LC-MS/MS):

  • Objective: To provide sensitive and specific quantification.

  • Methodology:

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific mass-to-charge ratios (m/z) of colistin A and B and their fragments.

G

Conclusion

The distinction between colistin sulfate and colistimethate sodium is not trivial; it is a critical lesson in medicinal chemistry and pharmacology. Colistin sulfate is the directly active, polycationic antimicrobial agent, whose toxicity profile limits its use to topical and oral routes. Colistimethate sodium is an inactive, polyanionic prodrug, designed through the chemical masking of colistin's primary amines to reduce toxicity for parenteral administration. The efficacy of CMS is entirely dependent on its slow and variable in vivo hydrolysis back to active colistin. This prodrug-drug relationship underscores the complexities in dosing and monitoring, necessitating advanced analytical techniques to ensure therapeutic success while minimizing harm. For any professional working with this last-resort antibiotic, a deep appreciation of these fundamental chemical and structural differences is indispensable.

References

  • Colistin - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

  • Chemical structure of colistin (left) and colistimethate sodium (right) 1 - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Al-Shaer, M. H., et al. (2021). Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review. MDPI. Retrieved February 22, 2024, from [Link]

  • Structures of colistin A and B and polymyxin B1 and B2 (upper panel).... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Cheah, S. E., et al. (2015). Pharmacokinetics of Colistin and Colistimethate Sodium After a Single 80-mg Intravenous Dose of CMS in Young Healthy Volunteers. ResearchGate. Retrieved February 22, 2024, from [Link]

  • Colistimethate Sodium - ASHP Publications. (n.d.). ASHP Publications. Retrieved February 22, 2024, from [Link]

  • Yang, G., et al. (2012). A Simple HPLC Method for the Separation of Colistimethate Sodium and Colistin Sulphate. Chemical and Pharmaceutical Bulletin, 60(11), 1463-1466. Retrieved February 22, 2024, from [Link]

  • Li, J., et al. (2003). Colistimethate Sodium Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 47(8), 2639-2641. Retrieved February 22, 2024, from [Link]

  • Pogue, J. M., et al. (2020). Colistin: Lights and Shadows of an Older Antibiotic. MDPI. Retrieved February 22, 2024, from [Link]

  • Wallace, S. J., et al. (2012). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 56(7), 4033-4034. Retrieved February 22, 2024, from [Link]

  • El-Sayed Ahmed, M. A. E., et al. (2020). Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). Journal of Global Antimicrobial Resistance, 20, 159-171. Retrieved February 22, 2024, from [Link]

  • Kustovs, D., et al. (2018). Development of HPLC Method for Determination of Colistimethate Sodium. RSU. Retrieved February 22, 2024, from [Link]

  • Abdel-Halim, H., et al. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. MDPI. Retrieved February 22, 2024, from [Link]

  • Friedlander, L. G., & Arnold, D. (n.d.). COLISTIN. FAO. Retrieved February 22, 2024, from [Link]

  • Nation, R. L., & Li, J. (2009). Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? Clinical Infectious Diseases, 49(1), 88-94. Retrieved February 22, 2024, from [Link]

  • Attia, T. Z., et al. (2022). New validated spectrofluorimetric protocol for colistin assay through condensation with 2,2-dihydroxyindan-1,3-dione: application to content uniformity testing. RSC Publishing. Retrieved February 22, 2024, from [Link]

  • Colistin | C52H98N16O13 | CID 5311054 - PubChem. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • On, T. T., et al. (2020). Analytical methodologies for measuring colistin levels in pharmacokinetic studies. ResearchGate. Retrieved February 22, 2024, from [Link]

  • Li, J., et al. (2002). Simple Method for Assaying Colistin Methanesulfonate in Plasma and Urine Using High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 46(10), 3304-3307. Retrieved February 22, 2024, from [Link]

  • (a) Chemical structure of colistin (CS) and (b) colistimethate sodium (CMS) - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Cornu, J. (1980). [Effects of sulfomethylation on the mechanism of action of colimycin towards "Escherichia coli" B (author's transl)]. Annales de microbiologie, 131B(2), 121-129. Retrieved February 22, 2024, from [Link]

  • Method for purification of colistin and purified colistin components - Google Patents. (n.d.). Google Patents.
  • Colistin Sulfate - Lukang biochemical Limited by Share Ltd. (n.d.). Lukang biochemical Limited by Share Ltd. Retrieved February 22, 2024, from [Link]

  • Wallace, S. J., et al. (2012). Stability of Colistimethate Sodium in Aqueous Solution. eScholarship.org. Retrieved February 22, 2024, from [Link]

  • Suzuki, T., et al. (2021). Neurotoxicity associated with colistin methanesulfonate treatment is enhanced by concomitant sevoflurane inhalation. Scientific Reports, 11(1), 1-8. Retrieved February 22, 2024, from [Link]

  • Falagas, M. E., & Kasiakou, S. K. (2005). Colistin: The Phoenix Arises. Antimicrobial Agents and Chemotherapy, 49(12), 4873-4883. Retrieved February 22, 2024, from [Link]

Sources

Exploratory

Pharmacokinetics of colimycin sodium methanesulfonate prodrug conversion

An In-depth Technical Guide to the Pharmacokinetics of Colistimethate Sodium (CMS) Prodrug Conversion Authored by a Senior Application Scientist Introduction: The Renaissance of a Last-Resort Antibiotic Colistin, a polym...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacokinetics of Colistimethate Sodium (CMS) Prodrug Conversion

Authored by a Senior Application Scientist

Introduction: The Renaissance of a Last-Resort Antibiotic

Colistin, a polymyxin antibiotic, has re-emerged as a critical last-resort therapeutic against multidrug-resistant (MDR) Gram-negative bacteria. However, its nephrotoxic and neurotoxic potential necessitates a cautious approach to its administration. To mitigate this toxicity, colistin is administered intravenously as its inactive prodrug, colistimethate sodium (CMS). CMS is a complex mixture of sulfomethylated derivatives of colistin, which undergoes a slow, intricate conversion process in vivo to release the active colistin. Understanding the pharmacokinetics of this conversion is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects.

This guide provides a comprehensive overview of the core principles governing the conversion of CMS to colistin, detailing the underlying chemical mechanisms, the experimental methodologies for its characterization, and the clinical implications of its pharmacokinetic variability.

Section 1: The Chemistry of Conversion - An Unstable Alliance

The conversion of CMS to colistin is not a simple, one-step enzymatic process. It is a complex interplay of chemical hydrolysis reactions that occur in vivo, influenced by physiological conditions. CMS itself is not a single molecule but a heterogeneous mixture of colistin molecules where the primary amine groups of the diaminobutyric acid residues are substituted with sulfomethyl groups.

The fundamental conversion pathway involves the hydrolysis of the sulfomethyl groups from the CMS molecule to yield active colistin. This process generates a spectrum of partially sulfomethylated intermediates, each with varying degrees of antimicrobial activity and toxicity. The instability of CMS in aqueous solutions means this conversion begins immediately upon reconstitution and continues in the patient's bloodstream and tissues.

The rate and extent of this conversion are influenced by several factors, including:

  • pH: The hydrolysis of the sulfomethyl groups is pH-dependent.

  • Temperature: As with most chemical reactions, temperature can influence the rate of hydrolysis.

  • In vivo environment: The physiological environment of the patient, including plasma proteins and potential enzymatic activity, can also play a role.

The complexity of the CMS mixture and its conversion cascade presents significant challenges for pharmacokinetic modeling and therapeutic drug monitoring.

Section 2: Experimental Methodologies for Characterizing CMS Conversion

A robust understanding of CMS pharmacokinetics relies on accurate and validated analytical methods to quantify both the prodrug (CMS) and the active drug (colistin) in biological matrices.

Bioanalytical Approaches: The Challenge of Differentiation

The primary challenge in analyzing CMS and colistin is their structural similarity and the instability of CMS. The most reliable method involves quantifying colistin after a "total conversion" step, where all CMS in a sample is deliberately hydrolyzed to colistin, and comparing this to the concentration of pre-formed colistin in an untreated sample.

Experimental Protocol: Quantification of CMS and Colistin in Plasma

  • Sample Collection: Collect blood samples in heparinized tubes at predetermined time points post-CMS administration. Immediately place samples on ice and process within 30 minutes.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Stabilization: Immediately stabilize the plasma samples to prevent ex vivo conversion of CMS. This can be achieved by acidification or by freezing at -80°C.

  • Quantification of Pre-formed Colistin:

    • Thaw the plasma sample on ice.

    • Perform a protein precipitation step using an appropriate agent (e.g., trichloroacetic acid).

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of colistin.

  • Quantification of Total Colistin (after forced conversion):

    • Take an aliquot of the same plasma sample.

    • Subject the sample to controlled, mild acid hydrolysis (e.g., using sulfuric acid) at an elevated temperature (e.g., 100°C) for a defined period to ensure complete conversion of all CMS and its intermediates to colistin.

    • Neutralize the sample and proceed with the same protein precipitation and LC-MS/MS analysis as for pre-formed colistin.

  • Calculation of CMS Concentration:

    • The concentration of CMS can be indirectly determined by subtracting the concentration of pre-formed colistin from the total colistin concentration.

Causality Behind Experimental Choices:

  • Immediate processing and low temperatures: These steps are critical to minimize the ex vivo hydrolysis of CMS, which would otherwise lead to an overestimation of the in vivo formed colistin.

  • LC-MS/MS: This analytical technique offers the high sensitivity and specificity required to accurately quantify colistin in complex biological matrices.

  • Controlled Hydrolysis: The conditions for the forced conversion of CMS to colistin must be carefully optimized to ensure complete conversion without causing degradation of the colistin molecule itself.

In Vitro Conversion Studies

In vitro studies are essential for isolating and understanding the chemical kinetics of CMS conversion under controlled conditions, independent of the complexities of a biological system.

Experimental Workflow: In Vitro CMS Conversion Kinetics

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis P1 Prepare Buffer Solution (e.g., PBS at pH 7.4) I1 Spike CMS into Buffer at 37°C P1->I1 P2 Prepare Stock Solution of CMS P2->I1 I2 Collect Aliquots at Multiple Time Points (e.g., 0, 1, 2, 4, 8, 24h) I1->I2 Incubate I3 Immediately Stabilize Samples (e.g., on ice) I2->I3 A1 Quantify Colistin (LC-MS/MS) I3->A1 A2 Plot Colistin Concentration vs. Time A1->A2 A3 Determine Conversion Rate Constant (k) A2->A3

Caption: Workflow for in vitro CMS conversion kinetic studies.

Section 3: Pharmacokinetic Parameters and Clinical Implications

The dual-pharmacokinetic profile of CMS and colistin is complex. CMS is rapidly cleared by the kidneys, while the formed colistin is cleared more slowly and by non-renal pathways. This disparity has significant clinical implications.

ParameterColistimethate Sodium (CMS)Colistin
Primary Clearance Route RenalNon-renal (largely uncharacterized)
Half-life Short (approx. 2-3 hours)Long (can exceed 12 hours)
Active Form NoYes
Toxicity LowHigh (Nephrotoxicity, Neurotoxicity)

Table 1: Comparative Pharmacokinetic Properties of CMS and Colistin.

The slow and variable conversion of CMS to colistin results in a delayed achievement of therapeutic concentrations of the active drug. In critically ill patients, where rapid bacterial killing is essential, this delay can be detrimental. This has led to the exploration of loading doses to more rapidly achieve therapeutic colistin concentrations.

Furthermore, the significant inter-patient variability in CMS conversion and colistin clearance underscores the importance of therapeutic drug monitoring (TDM) to individualize dosing regimens.

Logical Relationship: Dosing, Conversion, and Clinical Outcome

G D CMS Dose Administered C In Vivo Conversion D->C Influenced by patient factors P Plasma Colistin Concentration C->P E Therapeutic Efficacy P->E T Potential Toxicity P->T

Caption: Relationship between CMS dosing and clinical outcomes.

Conclusion: A Call for Precision

The pharmacokinetics of colistimethate sodium conversion to colistin are a critical determinant of clinical success. The inherent instability of the prodrug, coupled with significant inter-patient variability, presents a formidable challenge in clinical practice. A thorough understanding of the underlying chemistry and the application of robust bioanalytical methodologies are essential for optimizing colistin therapy. Future research should focus on further elucidating the non-renal clearance mechanisms of colistin and developing more sophisticated pharmacokinetic models to guide individualized dosing strategies, ultimately improving patient outcomes and preserving the utility of this vital last-resort antibiotic.

References

  • Nation, R. L., & Li, J. (2009). Colistin in the 21st century. Current Opinion in Infectious Diseases. [Link]

  • Falagas, M. E., & Kasiakou, S. K. (2005). Colistin: the revival of polymyxins for the management of multidrug-resistant gram-negative bacterial infections. Clinical Infectious Diseases. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2004). A simple method for the assay of colistin in human plasma, using pre-column derivatization with 9-fluorenylmethyl chloroformate in solid-phase extraction cartridges and reversed-phase high-performance liquid chromatography. Journal of Chromatography B. [Link]

  • Bergen, P. J., Li, J., & Nation, R. L. (2011). Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]

  • Garonzik, S. M., Li, J., Thamlikitkul, V., Paterson, D. L., Shoham, S., Jacob, J., ... & Nation, R. L. (2011). Population pharmacokinetics of colistin methanesulfonate and formed colistin in critically ill patients from a multicenter study provide dosing suggestions for various categories of patients. Antimicrobial Agents and Chemotherapy. [Link]

  • Dalfino, L., Puntillo, F., Mosca, A., Monno, R., Spada, M. L., & Coppolecchia, S. (2015). High-dose, extended-interval colistin administration in critically ill patients: is this the right dosing strategy? A preliminary study. Clinical Infectious Diseases. [Link]

Foundational

An In-depth Technical Guide to the Spectrum of Activity of Colistimethate Sodium Against Multidrug-Resistant Gram-Negative Bacteria

Abstract The escalating crisis of antimicrobial resistance has led to the resurgence of older antibiotics as last-resort treatments. Among these, colistin, administered intravenously as its less toxic prodrug colistimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance has led to the resurgence of older antibiotics as last-resort treatments. Among these, colistin, administered intravenously as its less toxic prodrug colistimethate sodium (CMS), has become indispensable for combating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a comprehensive technical overview of the pharmacology, mechanism of action, spectrum of activity, and resistance mechanisms associated with colistin. It further delves into the complexities of in vitro susceptibility testing, pharmacokinetic/pharmacodynamic considerations for optimizing therapy, and the clinical challenges, including toxicity and the role of combination therapy. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against antimicrobial resistance.

Introduction: The Renaissance of a Polymyxin

Discovered in 1949, colistin (also known as polymyxin E) is a polypeptide antibiotic derived from Bacillus polymyxa.[1] For decades, its use was largely abandoned due to significant concerns about nephrotoxicity and neurotoxicity, especially with the advent of seemingly safer alternatives like aminoglycosides.[2][3] However, the relentless rise of MDR Gram-negative pathogens, particularly carbapenem-resistant Enterobacterales (CRE), Acinetobacter baumannii, and Pseudomonas aeruginosa, has left clinicians with dwindling therapeutic options.[1][4] This dire situation has necessitated the reintroduction of colistin as a crucial last-line agent in clinical practice.[5][6]

This guide aims to provide a detailed scientific exploration of colistimethate sodium's role in modern medicine, focusing on its activity against the most challenging bacterial pathogens.

Pharmacology: From Inactive Prodrug to Active Moiety

Two forms of colistin are commercially available: colistin sulfate and colistimethate sodium (CMS).[7] For systemic therapy, the anionic prodrug CMS is used.[8] CMS itself is inactive and less toxic than colistin.[7][9] Following intravenous administration, CMS undergoes slow and variable hydrolysis in vivo to form a complex mixture of derivatives, including the active, cationic colistin.[7][10] This conversion process is a critical factor influencing the pharmacokinetic and pharmacodynamic properties of the drug.[11]

  • Colistimethate Sodium (CMS): An inactive, less toxic prodrug administered intravenously.[9]

  • Colistin (Polymyxin E): The active, polycationic bactericidal agent, formed after in-vivo hydrolysis of CMS.[9][10]

The inconsistent conversion rate from CMS to active colistin contributes to high inter-patient variability in plasma concentrations, making optimal dosing a significant clinical challenge.[12]

Mechanism of Action: A Cationic Assault on the Outer Membrane

The bactericidal activity of colistin is initiated by a direct, potent interaction with the outer membrane of Gram-negative bacteria.[13] The core of this mechanism is an electrostatic attraction between the positively charged colistin molecule and the negatively charged lipid A component of lipopolysaccharide (LPS).[1][14]

  • Initial Binding: The polycationic colistin, specifically its L-α,γ-diaminobutyric acid (Dab) residues, electrostatically binds to the anionic phosphate groups of lipid A in the bacterial outer membrane.[1][4]

  • Cation Displacement: This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS structure.[1][7]

  • Membrane Destabilization: The displacement of these cations disrupts the integrity of the outer membrane.[14]

  • Permeabilization and Lysis: Like a detergent, the hydrophobic tail of the colistin molecule then penetrates the membrane, leading to a disorganizing effect that increases permeability.[4][7] This results in the leakage of essential intracellular contents and, ultimately, bacterial cell death.[14]

cluster_OM Gram-Negative Outer Membrane cluster_Action Mechanism of Action LPS Lipopolysaccharide (LPS) (Anionic) Cations Mg²⁺ / Ca²⁺ (Stabilizing Cations) LPS->Cations stabilizes Displacement Displacement LPS->Displacement leads to Cations->Displacement Colistin Colistin (Polycationic) Colistin->LPS Binds to Lipid A Disruption Membrane Disruption & Permeabilization Displacement->Disruption causes Lysis Cell Lysis Disruption->Lysis results in cluster_Bacterium Bacterial Cell cluster_Chromosome Chromosomal DNA cluster_Plasmid Plasmid DNA cluster_LPS LPS Biosynthesis & Modification MgrB mgrB (regulator) PhoPQ PhoP/PhoQ (TCS) MgrB->PhoPQ inhibits Modification Addition of PEtN or L-Ara4N PhoPQ->Modification upregulates PmrAB PmrA/PmrB (TCS) PmrAB->Modification upregulates mcr mcr genes (e.g., mcr-1) mcr->Modification encodes enzyme for LipidA Lipid A LipidA->Modification Resistance Colistin Resistance Modification->Resistance leads to Colistin Colistin Colistin->LipidA Binding Blocked

Caption: Key mechanisms of colistin resistance in Gram-negative bacteria.

In Vitro Susceptibility Testing: A Methodological Challenge

Accurate determination of colistin susceptibility is critical for clinical decision-making but is notoriously difficult. [15]The polycationic nature of the colistin molecule causes it to bind to plastic surfaces (like standard microtiter plates) and diffuse poorly in agar. [15]Consequently, common methods like disk diffusion and E-test are considered unreliable and are not recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [16][17] The internationally recognized gold standard method is Broth Microdilution (BMD) . [17][18]

Experimental Protocol: Colistin Broth Microdilution (BMD)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of colistin.

1. Materials:

  • Colistin sulfate analytical powder.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile, 96-well, U-bottom microtiter plates (polystyrene plates are used, but awareness of binding is key).

  • Bacterial isolates for testing (including QC strains like E. coli ATCC 25922 and mcr-1-positive E. coli NCTC 13846). [17]* Sterile saline or broth.

  • 0.5 McFarland turbidity standard.

  • Incubator (35°C ± 2°C).

2. Preparation of Colistin Stock Solution:

  • Accurately weigh colistin sulfate powder and dissolve in sterile water to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • The causality behind using a high-concentration stock is to minimize pipetting errors and the volume of stock solution added to the broth, preventing significant dilution of the media components.

3. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plate to achieve a final concentration range (e.g., 0.25 to 64 µg/mL).

  • Each well should contain 50 µL of the appropriate colistin dilution.

  • Include a growth control well (100 µL CAMHB, no antibiotic) and a sterility control well (100 µL CAMHB, no inoculum) for each isolate. This self-validating step ensures the organism can grow in the media and that the media is not contaminated.

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. The rationale for this precise inoculum density is that the MIC can be affected by the bacterial load (the inoculum effect).

5. Inoculation and Incubation:

  • Add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours. [15] 6. Reading and Interpretation:

  • The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth (i.e., the first clear well). [15]* Interpret the MIC value based on established breakpoints from CLSI or EUCAST.

Table of Clinical Breakpoints (MIC, µg/mL)

Organism GroupCLSI (2020)EUCAST
Enterobacterales≤2 (Intermediate), ≥4 (Resistant)≤2 (Susceptible), >2 (Resistant)
P. aeruginosa≤2 (Intermediate), ≥4 (Resistant)≤2 (Susceptible), >2 (Resistant)
Acinetobacter spp.≤2 (Intermediate), ≥4 (Resistant)≤2 (Susceptible), >2 (Resistant)

Note: CLSI has removed the "susceptible" category for polymyxins, reflecting the drug's limited clinical utility and high toxicity risk, urging clinicians to use it with caution even when isolates test as "intermediate". [19][20]

Pharmacokinetics/Pharmacodynamics (PK/PD) and Dosing

Effective colistin therapy depends on achieving adequate exposure of the active drug at the site of infection. The PK/PD index that best correlates with colistin's bactericidal activity is the ratio of the Area Under the Free Drug Concentration-Time Curve to the MIC (fAUC/MIC) . [10][21]

  • Dosing Challenges: The variable conversion of CMS to colistin, coupled with renal clearance of the drug, makes achieving the target fAUC/MIC difficult. [12]Patients with normal renal function may clear the drug too quickly, while those with impaired renal function are at high risk of toxicity due to drug accumulation. [10][12]* Loading Dose: A loading dose is now recommended to achieve therapeutic concentrations of active colistin more rapidly. [22]* Therapeutic Drug Monitoring (TDM): TDM is increasingly advocated to navigate colistin's narrow therapeutic window, allowing for dose adjustments to optimize exposure while minimizing toxicity. [12]

Clinical Considerations and Challenges

Toxicity

Toxicity remains the primary limiting factor for colistin use.

  • Nephrotoxicity: This is the most common and significant adverse effect, with reported rates between 20% and 50%. [10]It manifests as a decrease in renal function and is often reversible upon discontinuation of the drug. [3][10]Risk factors include high doses, prolonged duration of therapy, hypoalbuminemia, and concomitant use of other nephrotoxic agents. [3][10]* Neurotoxicity: Less common than nephrotoxicity, neurological side effects can include dizziness, numbness, tingling (particularly in the extremities and around the mouth), muscle weakness, and in severe cases, respiratory paralysis. [23][24]These effects are generally reversible. [23]

Combination Therapy

Given the potential for resistance development and the challenges in achieving optimal monotherapy exposure, colistin is frequently used in combination with other antibiotics. [25]The rationale is to achieve synergistic killing and suppress the emergence of resistance. [26]

  • Common Combinations: Colistin is often combined with carbapenems (e.g., meropenem), even when the organism is carbapenem-resistant. [2][25]The theory is that colistin-induced membrane disruption may enhance the penetration and activity of the partner antibiotic. [27]* Clinical Evidence: While in vitro studies often show synergy, clinical data on the superiority of combination therapy over monotherapy have been mixed. [27][28]However, some meta-analyses suggest combination therapy may improve microbiological eradication rates, particularly for A. baumannii infections. [27]

Future Directions

The challenges associated with colistin have spurred research into several key areas:

  • Novel Polymyxin Analogs: Development of new polymyxin derivatives with an improved therapeutic index (higher efficacy, lower toxicity).

  • Optimized Combination Regimens: Rigorous clinical trials to define which combination therapies provide a definitive clinical benefit.

  • Resistance Reversal Agents: Exploration of adjuvants that can restore colistin susceptibility in resistant isolates, such as the plant extract α-terpineol. [26]

Conclusion

Colistimethate sodium is a powerful, last-resort weapon against MDR Gram-negative bacteria. Its unique mechanism of action provides activity where many other agents fail. However, its use is fraught with challenges, including a narrow therapeutic window, significant toxicity, and the growing threat of resistance. A deep understanding of its pharmacology, susceptibility testing intricacies, and PK/PD principles is essential for clinicians and researchers to use this critical antibiotic effectively and judiciously, preserving its utility for future patients.

References

  • Colistin Resistance in Gram-Negative Bacteria: Mechanisms, Transmission, and Novel Intervention Strategies. (2026, January 13). MDPI. [Link]

  • Colistin. Wikipedia. [Link]

  • Dadgostar, P. (2020, November 2). Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. Antibiotics. [Link]

  • Al-Tawfiq, J. A., & Laxminarayan, R. (2023, February 16). Colistin resistance mechanisms in Gram-negative bacteria: a Focus on Escherichia coli. Letters in Applied Microbiology. [Link]

  • El-Sayed Ahmed, M. A. E., Zhong, L., Shen, C., Yang, Y., Doi, Y., & Tian, G. (2020). Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). Emerging Microbes & Infections. [Link]

  • S, S., G, S., K, R., & M, M. (2023). Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli. Journal of Applied Microbiology. [Link]

  • Al-Tawfiq, J. A., et al. (2023, February 15). Colistin resistance mechanisms in Gram-negative bacteria: a Focus on Escherichia coli. Letters in Applied Microbiology. [Link]

  • Janssen, A. (2020, November 4). Mechanisms and evolution of colistin resistance in gram-negative bacteria. UMC Utrecht. [Link]

  • What is the mechanism of Colistin Sulfate? (2024, July 17). Patsnap Synapse. [Link]

  • Colistin combination therapy improves microbiologic cure in critically ill patients with multi-drug resistant gram-negative pneumonia. Scilit. [Link]

  • Grégoire, N., et al. (2017, December 15). Clinical Pharmacokinetics and Pharmacodynamics of Colistin. Clinical Pharmacokinetics. [Link]

  • What are the side effects of Colistin Sulfate? (2024, July 12). Patsnap Synapse. [Link]

  • Chuesuwan, P., et al. (2022, June 16). An Update of Mobile Colistin Resistance in Non-Fermentative Gram-Negative Bacilli. Frontiers in Cellular and Infection Microbiology. [Link]

  • Colistimethate Sodium – Application in Therapy and Current Clinical Research. Cliniv.org. [Link]

  • Methods for Assessing in Vitro Susceptibility to Colistin: to what Extent could the Disk Diffusion Method be Considered Useful? (2025, July 31). Scholars International Journal of Biochemistry. [Link]

  • Satlin, M. J., et al. (2020, December 3). Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints. Clinical Infectious Diseases. [Link]

  • Bergen, P. J., et al. (2010). Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model. Antimicrobial Agents and Chemotherapy. [Link]

  • Colistin: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Fan, Y., et al. (2022). Pharmacokinetics and Pharmacodynamics of Colistin Methanesulfonate in Healthy Chinese Subjects after Multi-Dose Regimen. The University of Manchester. [Link]

  • Fan, Y., et al. (2022, June 14). Pharmacokinetics and Pharmacodynamics of Colistin Methanesulfonate in Healthy Chinese Subjects after Multi-Dose Regimen. Antibiotics. [Link]

  • Tran, T. B., et al. (2016). Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? Current Opinion in Pharmacology. [Link]

  • Satlin, M. J., et al. (2020, November 1). Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints. Clinical Infectious Diseases. [Link]

  • Ozsurekci, Y., et al. (2022). Colistin Treatment for Multidrug-Resistant Gram-Negative Infections in Children: Caution Required for Nephrotoxicity. Journal of Pediatric Infection. [Link]

  • Michalopoulos, A., et al. (2025, January 25). Colistin Use for the Treatment of Multi-Drug-Resistant Gram-Negative Severe Infections in ICU Patients: A Single-Center Study. Journal of Clinical Medicine. [Link]

  • Wang, Y., et al. (2025, September 30). Restoring colistin sensitivity in colistin-resistant gram-negative bacteria: combinatorial use of α-terpineol and colistin. Microbiology Spectrum. [Link]

  • Spapen, H., et al. (2011, May 25). Renal and neurological side effects of colistin in critically ill patients. Annals of Intensive Care. [Link]

  • Chen, Y., et al. (2025). Colistin-based combination therapy versus monotherapy for carbapenem-resistant gram-negative bacterial infections: a systematic review and meta-analysis. Frontiers in Pharmacology. [Link]

  • Simner, P. J. (2020, March 26). Colistin Breakpoints Redux – or, the Fun Don't Stop, Yo! American Society for Microbiology. [Link]

  • Kelesidis, T., & Falagas, M. E. (2014, January 10). Multidrug-resistant Gram-negative infections: the use of colistin. Expert Opinion on Pharmacotherapy. [Link]

  • Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review). SlidePlayer. [Link]

  • Colistin - Use, Side effects, and FAQs. Yashoda Hospitals. [Link]

  • Comparison of efficacy and safety of Colistimethate Sodium and polymyx. Infectious Disease Reports. [Link]

  • S, S., et al. (2023, October 16). Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli. Journal of Applied Microbiology. [Link]

  • Iosifidis, E., et al. (2008). Colistimethate sodium therapy for multidrug-resistant isolates in pediatric patients. European Journal of Pediatrics. [Link]

  • Colistin (colistimethate). IDStewardship. [Link]

  • Nadir, I., & Batirel, A. (2024, February 19). Review of Colistin Susceptibility Testing with Current Data. Mediterranean Journal of Infection Microbes and Antimicrobials. [Link]

  • Falagas, M. E., & Kasiakou, S. K. (2006, June 15). Colistin: The Revival of Polymyxins for the Management of Multidrug-Resistant Gram-Negative Bacterial Infections. Clinical Infectious Diseases. [Link]

  • Colistin (Polymyxin E or Colistimethate). University of Wisconsin-Madison School of Medicine and Public Health. [Link]

  • Guidance on the intravenous use of colistimethate sodium (colistin) in adults. (2023, September 15). Scottish Antimicrobial Prescribing Group. [Link]

  • Li, J., et al. (2006). Colistin: the re-emerging antibiotic for multidrug-resistant Gram-negative bacterial infections. The Lancet Infectious Diseases. [Link]

  • Kelesidis, T., & Falagas, M. E. (2010, September 15). Multidrug-resistant Gram-negative Infections: The Use of Colistin. Expert Opinion on Pharmacotherapy. [Link]

  • Spectrum of activity of colistin Gram-negative bacteria. ResearchGate. [Link]

Sources

Exploratory

History and development of colistimethate sodium as a last-resort antibiotic

Executive Summary Colistimethate sodium (CMS) represents one of the most compelling paradoxes in modern pharmacotherapy. Discovered in the golden age of antibiotics, abandoned for decades due to toxicity, and resurrected...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Colistimethate sodium (CMS) represents one of the most compelling paradoxes in modern pharmacotherapy. Discovered in the golden age of antibiotics, abandoned for decades due to toxicity, and resurrected as a critical "last-resort" defense against multi-drug resistant (MDR) Gram-negative pathogens, its lifecycle is unique.[1][2] This guide dissects the technical complexities of CMS, moving beyond basic descriptions to explore the prodrug chemistry, the erratic pharmacokinetics that plagued early use, and the precision dosing strategies required to balance efficacy with nephrotoxicity in the modern ICU.

Part 1: The Molecule and The Mechanism[3]

The Prodrug Chemistry

Colistin (Polymyxin E) is a cationic cyclic decapeptide.[1] However, for parenteral administration, it is too toxic.[1] The solution developed in the 1950s was Colistimethate Sodium (CMS) , a polyanionic prodrug formed by the reaction of colistin with formaldehyde and sodium bisulfite.

  • Chemical Transformation: The five primary amine groups of colistin are sulfomethylated. This masks the positive charge, significantly reducing immediate toxicity but also rendering the molecule antibacterially inactive.

  • In Vivo Activation: Upon administration, CMS undergoes spontaneous, non-enzymatic hydrolysis to release the active colistin. This process is slow and incomplete, leading to a complex mix of partially sulfomethylated derivatives in the bloodstream.

Mechanism of Action (MOA)

Colistin acts as a cationic detergent.[1] Its polycationic peptide ring interacts electrostatically with the anionic Lipid A component of the bacterial Lipopolysaccharide (LPS).

The "Displacement" Event:

  • Binding: Colistin competes with divalent cations (

    
    , 
    
    
    
    ) that stabilize the LPS layer.[1]
  • Displacement: Colistin has a higher affinity for the phosphate groups of Lipid A than the native ions, displacing them.

  • Lysis: This displacement disrupts the outer membrane's integrity, allowing colistin to insert its hydrophobic fatty acid tail (N-terminal acyl chain) into the membrane. This creates fissures, leading to leakage of intracellular contents and cell death.

MOA Colistin Colistin (Cationic) Displacement Electrostatic Displacement Colistin->Displacement High Affinity MgCa Mg++ / Ca++ Ions LipidA Lipid A (Anionic LPS) MgCa->LipidA Stabilizes OM LipidA->Displacement Displacement->MgCa Ejection Insertion Hydrophobic Tail Insertion Displacement->Insertion Destabilization Lysis Membrane Permeabilization & Cell Death Insertion->Lysis

Figure 1: The electrostatic displacement of stabilizing ions by Colistin constitutes the primary trigger for outer membrane disruption.[1]

Part 2: The Pharmacokinetic Paradox

The clinical failure of CMS in the 20th century was largely due to a misunderstanding of its pharmacokinetics (PK). CMS and Colistin have diametrically opposing clearance mechanisms, creating a "PK/PD tightrope."

The Hydrolysis Bottleneck
  • CMS (Prodrug): Predominantly cleared by the kidneys via glomerular filtration.[1]

  • Colistin (Active): Predominantly cleared by non-renal mechanisms (likely extensive tubular reabsorption and degradation).[1]

The Clinical Consequence: In patients with normal renal function, a significant portion of the administered CMS is excreted in the urine before it can hydrolyze into active colistin. This results in low plasma concentrations of the active drug. Conversely, in renal failure, CMS accumulates, providing a larger pool for conversion to colistin, potentially leading to toxic spikes.[1]

PK_Pathway Input IV Infusion (CMS) CMS_Plasma CMS (Plasma Pool) Input->CMS_Plasma Renal_Clearance Renal Excretion (High in Normal Kidney) CMS_Plasma->Renal_Clearance Major Route (Normal Renal Fn) Hydrolysis Spontaneous Hydrolysis CMS_Plasma->Hydrolysis Slow Conversion Colistin_Plasma Active Colistin (Plasma Pool) Hydrolysis->Colistin_Plasma NonRenal Non-Renal Clearance Colistin_Plasma->NonRenal Major Route Target Bacterial Target Colistin_Plasma->Target Therapeutic Effect

Figure 2: The competing pathways of renal excretion and hydrolysis determine the active concentration of Colistin.[1]

Part 3: Clinical Optimization & Dosing

Modern dosing is guided by the 2019 International Consensus Guidelines . The goal is to achieve an average steady-state plasma concentration (


) of 2 mg/L .[1]
The Necessity of a Loading Dose

Because the conversion of CMS to Colistin is slow (half-life of hydrolysis is several hours), starting with a maintenance dose results in a delay of 24–48 hours to reach therapeutic levels.

  • Protocol: A loading dose of 9 million IU (approx. 300 mg CBA) is required to rapidly fill the distribution volume.

Dosing & Toxicity Parameters
ParameterSpecificationClinical Implication
Target

~2 mg/LBalances efficacy vs. nephrotoxicity.[1]
PK/PD Index

Concentration-dependent killing.[1]
Nephrotoxicity 20% - 60% ratesDose-dependent.[1] Mechanism involves mitochondrial oxidative stress in proximal tubule cells.
Unit Confusion 1 Mio IU

33mg CBA
CRITICAL: Prescriptions must specify units clearly to avoid 3x overdose errors.

Critical Note: "CBA" stands for Colistin Base Activity. 1 million International Units (IU) equals approximately 33 mg of CBA, which corresponds to about 80 mg of the chemical CMS prodrug.

Part 4: The Resistance Frontier

Resistance to polymyxins was once rare but is now a global crisis, driven by two primary mechanisms:[1]

  • Chromosomal Mutations: Alterations in the PmrAB or PhoPQ two-component systems lead to the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (PEtN) to Lipid A.[1]

  • Plasmid-Mediated (mcr-1): The mcr-1 gene encodes a phosphoethanolamine transferase enzyme.[1] This enzyme transfers a PEtN moiety onto Lipid A, neutralizing the negative charge that colistin targets.

Resistance MCR1_Gene Plasmid (mcr-1 gene) Enzyme PEtN Transferase Produced MCR1_Gene->Enzyme Translation Modification Addition of PEtN Group Enzyme->Modification Catalysis LipidA_WT Wild Type Lipid A (Negatively Charged) LipidA_WT->Modification LipidA_Mod Modified Lipid A (Charge Neutralized) Modification->LipidA_Mod Colistin_Fail Colistin Repulsion (Resistance) LipidA_Mod->Colistin_Fail No Electrostatic Bonding

Figure 3: The mcr-1 gene product modifies Lipid A, effectively "camouflaging" the bacteria from Colistin's electrostatic detection.[1]

Part 5: Future Horizons

The toxicity of CMS has spurred the development of "Next-Generation Polymyxins" designed to decouple efficacy from nephrotoxicity.

  • SPR206 (Spero Therapeutics): A novel polymyxin derivative currently in clinical trials.[1][3] It is designed to reduce kidney accumulation while maintaining potency against MDR Gram-negatives.

  • QPX9003 (Qpex Biopharma): A synthetic lipopeptide with an optimized fatty acyl tail and amino acid sequence, showing a wider therapeutic window in preclinical models.[1]

  • SPR741 (Potentiator): This molecule lacks intrinsic antibacterial activity but effectively permeabilizes the outer membrane.[4] It is designed to be used in combination with other antibiotics (like macrolides) that are normally too large to penetrate Gram-negative walls.[1]

References

  • Tsuji BT, et al. "International Consensus Guidelines for the Optimal Use of the Polymyxins." Pharmacotherapy, 2019.[1][4][5][6] Link

  • Nation RL, et al. "Colistin in the 21st century." Current Opinion in Infectious Diseases, 2009.[1] Link

  • Liu, Y-Y, et al. "Emergence of plasmid-mediated colistin resistance mechanism MCR-1 in animals and human beings in China." The Lancet Infectious Diseases, 2016. Link

  • Velkov T, et al. "Pharmacology of polymyxins: new insights into an 'old' class of antibiotics." Future Microbiology, 2013.[1] Link

  • Vaara M. "New polymyxin derivatives that lack the nephrotoxicity of polymyxin B and colistin." Journal of Antimicrobial Chemotherapy, 2013. Link

  • Gaye, O. et al. "Structure-activity relationships of polymyxins." Antibiotics, 2021.[1][4][5][7][8] Link[1]

Sources

Foundational

Colistimethate sodium binding affinity to lipopolysaccharides (LPS)

This technical guide details the binding affinity of Colistimethate Sodium (CMS) to Lipopolysaccharides (LPS), contrasting it with its active metabolite, Colistin (Polymyxin E). Content Type: Technical Whitepaper & Exper...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the binding affinity of Colistimethate Sodium (CMS) to Lipopolysaccharides (LPS), contrasting it with its active metabolite, Colistin (Polymyxin E).

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Development Scientists, PK/PD Modelers, and Microbiologists.

Executive Summary: The "Silent" Prodrug

In the context of drug development and pharmacodynamics, Colistimethate sodium (CMS) presents a unique biophysical profile. Unlike its active form, Colistin, CMS exhibits negligible to non-quantifiable binding affinity for Lipopolysaccharides (LPS).

This lack of affinity is not a failure of potency but a deliberate structural engineering feature. CMS is the sulfomethylated prodrug of Colistin. The modification masks the polycationic charges responsible for LPS binding, rendering CMS pharmacologically inactive until hydrolysis occurs.

Key Technical Takeaway:

  • Colistin (Active): High affinity for Lipid A (

    
    ). Driven by electrostatic attraction.
    
  • CMS (Prodrug): Negligible affinity. Driven by electrostatic repulsion (Anionic CMS vs. Anionic LPS).

Molecular Mechanism of Interaction

To understand the binding data, one must first understand the structural charge inversion.

The Electrostatic Switch

LPS is stabilized in the Gram-negative outer membrane by divalent cations (


, 

) that bridge the negatively charged phosphate groups of Lipid A.
  • Colistin (Polycationic): Contains 5 free primary amines (DAB residues). It acts as a cationic detergent, displacing

    
    / 
    
    
    
    via competitive electrostatic binding to the anionic phosphates of Lipid A.
  • CMS (Polyanionic): Formed by reacting Colistin with formaldehyde and sodium bisulfite.[1] This caps the primary amines with sulfomethyl groups (

    
    ).
    
    • Result: The molecule shifts from a net charge of +5 (Colistin) to a net charge of -5 (fully substituted CMS).

    • Interaction: Since LPS is anionic, CMS is electrostatically repelled from the bacterial surface.

Visualization of the Activation Pathway

The following diagram illustrates the conversion and subsequent binding logic.

CMS_Activation CMS Colistimethate Sodium (CMS) (Polyanionic / Inactive) Hydrolysis Spontaneous Hydrolysis (Aqueous Media / In Vivo) CMS->Hydrolysis Slow conversion LPS Lipopolysaccharide (LPS) (Anionic Target) CMS->LPS Electrostatic Repulsion (No Binding) Colistin Colistin (Polymyxin E) (Polycationic / Active) Hydrolysis->Colistin Unmasking of amines Colistin->LPS High Affinity Binding (Kd ~1 µM) Displacement Mg2+/Ca2+ Displacement Membrane Lysis LPS->Displacement Mechanism of Action

Figure 1: The Activation Cascade. CMS must hydrolyze to Colistin to acquire LPS binding capability.

Quantitative Binding Analysis

When designing binding assays (SPR, ITC), it is critical to distinguish between the prodrug and the active metabolite. Many "CMS binding" signals in literature are artifacts of rapid hydrolysis during the assay.

ParameterColistin (Active)Colistimethate Sodium (CMS)Mechanistic Basis
Net Charge +5 (Cationic)-5 (Anionic)*Charge masking by sulfomethylation.
Target Lipid A (Phosphate groups)NoneElectrostatic repulsion.
Dissociation Constant (

)
0.1 – 5.0 µM > 1000 µM (Non-binding) CMS fails to displace Dansyl-polymyxin probes.
MIC (P. aeruginosa) 0.5 – 2.0 mg/L> 32 mg/L High MIC reflects time needed for hydrolysis, not direct binding.
Thermodynamics Endothermic (Entropy driven)No heat signatureDisplacement of ordered water/cations drives Colistin binding.

*Note: CMS is a complex mixture; the degree of sulfomethylation varies, but clinically used CMS is predominantly anionic.

Experimental Protocols

The "Hydrolysis Trap" (Critical Warning)

The Challenge: CMS hydrolyzes spontaneously in aqueous buffers. If your assay takes 60 minutes at 37°C, you are measuring a mixture of CMS and Colistin. The Solution:

  • Perform CMS baseline controls at 4°C (slows hydrolysis).

  • Use fresh, immediate preparations (<15 min).

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for verifying the thermodynamics of binding.

Objective: Quantify the enthalpy (


) and binding affinity (

) of Colistin vs. CMS to LPS.

Materials:

  • Ligand: Colistin Sulfate (Active) OR CMS (Prodrug).

  • Macromolecule: E. coli O111:B4 LPS (purified, free of contaminating proteins).

  • Buffer: 10 mM HEPES, pH 7.0 (Avoid Phosphate buffers which compete for binding).

Step-by-Step Workflow:

  • Preparation:

    • Dialyze LPS against the assay buffer to remove undefined ions.

    • Dissolve CMS immediately before injection to prevent hydrolysis (keep on ice).

  • Cell Loading:

    • Sample Cell: LPS (approx. 50 µM).

    • Syringe: Ligand (Colistin or CMS) at 10x concentration (500 µM).

  • Titration Parameters:

    • Temperature: 25°C (Standard) or 37°C (Physiological).

    • Injections: 20 injections of 2 µL each, spaced 180s apart.

  • Data Analysis:

    • Colistin: Expect a classic sigmoidal isotherm. Fit to a "One Set of Sites" model.

    • CMS: Expect a flat line (heats of dilution only). Any binding signal indicates hydrolysis contamination.

Protocol B: Fluorescence Displacement Assay

A faster method to screen for binding without complex thermodynamics.

Principle: Dansyl-polymyxin B (DPB) becomes highly fluorescent when bound to LPS. If a test compound (Colistin) binds LPS, it displaces DPB, causing fluorescence quenching. CMS should not displace DPB.

Workflow:

  • Equilibration: Mix LPS (3 µg/mL) + DPB (2.5 µM) in HEPES buffer. Monitor Fluorescence (

    
    ).
    
  • Titration: Add increasing concentrations of CMS (0 – 100 µM).

  • Readout:

    • Colistin Control: Rapid decrease in fluorescence (Displacement).

    • CMS Sample: Stable fluorescence (No Displacement).

Experimental Logic Flow

Use this logic tree to validate your binding data.

Experimental_Logic Start Start Binding Assay (SPR or ITC) SamplePrep Prepare CMS Stock Start->SamplePrep TimeCheck Is sample >30 mins old or stored >20°C? SamplePrep->TimeCheck Yes Yes TimeCheck->Yes High Risk No No TimeCheck->No Low Risk Hydrolyzed WARNING: Significant Hydrolysis Sample contains Active Colistin Assay Run Interaction with LPS Hydrolyzed->Assay Fresh Sample is predominantly CMS Fresh->Assay Result Analyze Binding Curve Assay->Result High Affinity High Affinity Result->High Affinity Colistin-like No Affinity No Affinity Result->No Affinity CMS-like Binding Binding Detected: Artifact of Hydrolysis or Impure CMS NoBinding No Binding Detected: Validates CMS Inactivity Yes->Hydrolyzed No->Fresh High Affinity->Binding No Affinity->NoBinding

Figure 2: Quality Control Logic for CMS Binding Assays.

References

  • Bergen, P. J., et al. (2006). "Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy.[2][3]

    • Source:

  • Velkov, T., et al. (2010). "Structure-Activity Relationships of Polymyxin Antibiotics." Journal of Medicinal Chemistry.

    • Source:

  • Wallace, S. J., et al. (2008). "Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration." Antimicrobial Agents and Chemotherapy.[2][3]

    • Source:

  • Moore, R. A., et al. (1986). "Interaction of polymyxin B with the outer membrane of Salmonella typhimurium." Antimicrobial Agents and Chemotherapy.[2][3]

    • Source:

  • Sabnis, A., et al. (2021). "Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane."[4] eLife.[5]

    • Source:

Sources

Protocols & Analytical Methods

Method

Protocols for reconstituting colimycin sodium methanesulfonate without frothing

Executive Summary Colistimethate sodium (CMS), also known as colimycin sodium methanesulfonate, is a prodrug of the polymyxin antibiotic colistin. While critical for treating multidrug-resistant Gram-negative infections,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Colistimethate sodium (CMS), also known as colimycin sodium methanesulfonate, is a prodrug of the polymyxin antibiotic colistin. While critical for treating multidrug-resistant Gram-negative infections, CMS presents a dual physicochemical challenge during reconstitution:[1][2][3]

  • The Foam Factor: CMS is an amphipathic molecule with high surface activity. Mechanical agitation generates a stable foam layer that entraps drug volume, leading to dosing inaccuracies (under-dosing) and sterility risks during aspiration.

  • Hydrolytic Instability: CMS spontaneously hydrolyzes in aqueous solution to form colistin (polymyxin E), which is significantly more neuro- and nephrotoxic. The common practice of "letting the foam settle" for extended periods inadvertently increases the concentration of toxic degradation products.

This guide details a Low-Shear Reconstitution Protocol designed to eliminate frothing, thereby removing the need for settling time and preserving the prodrug's chemical integrity.

Mechanism of Action: Why CMS Froths

To control the process, one must understand the physics. CMS contains lipophilic fatty acid tails and hydrophilic peptide heads. In solution, it acts as a surfactant (detergent).

  • Shear Stress: Vigorous shaking introduces air into the liquid.

  • Interface Stabilization: CMS molecules align at the air-liquid interface, reducing surface tension and stabilizing the air bubbles (foam).

  • The Trap: Once formed, this foam is thermodynamically stable. Waiting for it to collapse allows time for the sulfomethyl groups to hydrolyze, converting the safer CMS into the toxic colistin base.

Diagram 1: The Hydrolysis-Frothing Loop

This diagram illustrates the relationship between mechanical agitation, foam generation, and the chemical degradation risk.

CMS_Mechanism cluster_Error The Error Loop cluster_Correct The Correct Path CMS_Powder Lyophilized CMS Powder Water_Add Addition of Diluent (SWFI) CMS_Powder->Water_Add Agitation High Shear Mixing (Shaking) Water_Add->Agitation Incorrect Swirl Low Shear Swirling (Slant & Roll) Water_Add->Swirl Correct Foam Stable Foam Formation Agitation->Foam Wait Settling Time (>15-30 mins) Foam->Wait Necessitates Hydrolysis Spontaneous Hydrolysis (CMS -> Toxic Colistin) Wait->Hydrolysis Time-Dependent Degradation Solution Clear Solution (Immediate Use) Swirl->Solution

Caption: Figure 1. High-shear mixing creates a foam trap that necessitates settling time, directly increasing the risk of toxic hydrolysis.

Standard Reconstitution Protocol (Single Vial)

Applicability: Clinical preparation or low-throughput research (150 mg vials). Target Concentration: 75 mg/mL (Colistin Base Activity).[4][5][6][7][8][9][10][11]

Materials
  • CMS Vial (150 mg colistin base activity).[7][9][12]

  • Sterile Water for Injection (SWFI), USP. Note: Do not use Bacteriostatic Water if the patient has sensitivity to benzyl alcohol, and avoid Saline for initial reconstitution as it may promote precipitation or instability.

  • 5 mL Syringe with 21G needle.

Step-by-Step Methodology
  • Thermal Equilibration: Ensure the vial is at room temperature (20-25°C). Cold glass can cause condensation and uneven wetting.

  • The "Wall-Wash" Injection:

    • Draw 2.0 mL of SWFI.[4][11]

    • Insert the needle bevel-down.

    • Crucial: Aim the stream of water against the glass wall of the vial, not directly onto the powder cake. This reduces impact turbulence.

  • Wetting Phase: Allow the water to saturate the cake for 30-60 seconds without moving the vial.

  • The "Slant and Roll" (No Shaking):

    • Tilt the vial to a 45° angle.

    • Roll the vial gently between the palms of your hands (like warming a brandy snifter).

    • Cadence: Roll for 15 seconds, stop, inspect. Repeat.

    • Why: This creates a laminar flow vortex that dissolves the powder without folding air into the liquid.

  • Visual QC: The solution should be clear and colorless to pale yellow. If a thin ring of bubbles exists at the meniscus, it is acceptable, but a "head" of foam is a failure.

High-Throughput/Batch Protocol (Laboratory Scale)

Applicability: Preparing stock solutions for MIC testing, animal studies, or formulation development.

Challenge: Reconstituting multiple vials individually is time-consuming and introduces variability.

Methodology
  • Vessel Selection: Use a sterile glass beaker with a diameter at least 2x the depth of the liquid target volume. Wide vessels reduce the need for vertical agitation.

  • Magnetic Stirring (The "Vortex" Limit):

    • Add the total calculated volume of SWFI to the beaker first.

    • Add a magnetic stir bar.

    • Set stir plate to Low RPM (60-100 RPM).

    • Goal: Create a gentle rotation.[4][5][6][7][8][9][10][11][12][13] Do not create a vortex that pulls air down into the liquid (cavitation).

  • Powder Addition:

    • Remove stoppers from CMS vials.

    • Gently tap the powder into the moving water.

    • Note: Adding powder to water (rather than water to powder) prevents clumps from sticking to the bottom, reducing the need for vigorous mixing.

  • Dissolution: Allow to stir at low RPM for 5-10 minutes.

Stability and Hydrolysis Data

Researchers must adhere to strict time windows. Reconstituted CMS is a "ticking clock."

ParameterConditionStability WindowRisk Factor
Storage Room Temp (25°C)< 24 HoursRapid hydrolysis to Colistin A/B (Toxic)
Storage Refrigerated (2-8°C)< 7 Days (Clinical)< 24 Hours (Research)Slower hydrolysis, but precipitation risk in saline
Diluent SWFIOptimalPreferred for initial reconstitution
Diluent 0.9% NaClSub-optimalIncreased instability; use only for infusion dilution

Data synthesized from FDA Labeling and stability studies [1, 2].

Troubleshooting & Recovery

If accidental frothing occurs, do not aspirate through the foam.

  • The "Refrigeration Trick": Place the foaming vial in a refrigerator (4°C) for 10-15 minutes. The lower temperature increases surface tension slightly and helps bubbles collapse faster than at room temperature, while simultaneously slowing the hydrolysis rate [3].

  • Centrifugation (Lab Only): A brief spin (1000 x g for 30 seconds) will force the foam to collapse.

Diagram 2: Decision Logic for Reconstitution

A self-validating workflow for researchers.

CMS_Workflow Start Start: 150mg CMS Vial Diluent Add 2mL SWFI (Wall-Wash Technique) Start->Diluent Mix Roll between palms (NO SHAKING) Diluent->Mix Inspect Visual Inspection Mix->Inspect Foam Foam Present? Inspect->Foam Use Proceed to Dilution/Use (Use within 24h) Foam->Use No (Clear) Rescue Rescue: Refrigerate 15 min (Slows Hydrolysis) Foam->Rescue Yes Discard Discard if >24h Use->Discard After 24h Rescue->Inspect

Caption: Figure 2. Operational workflow emphasizing the rescue protocol for accidental frothing.

References

  • U.S. Food and Drug Administration (FDA). Coly-Mycin M Parenteral (colistimethate for injection, USP) Prescribing Information. Parkedale Pharmaceuticals. [Link]

  • Wallace, S. J., et al. (2008). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051. [Link]

  • Electronic Medicines Compendium (EMC). Colistimethate Sodium 1 Million IU Powder for Solution for Injection - SmPC.[Link]

Sources

Application

Application Note: Precision Handling of Colistimethate Sodium (CMS) for In Vitro Assays

Topic: Preparation of Colistimethate Sodium Stock Solutions for In Vitro Studies Content Type: Application Note & Protocol Audience: Researchers, Formulation Scientists, and PK/PD Specialists Abstract & Core Rationale Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Colistimethate Sodium Stock Solutions for In Vitro Studies Content Type: Application Note & Protocol Audience: Researchers, Formulation Scientists, and PK/PD Specialists

Abstract & Core Rationale

Colistimethate sodium (CMS) is the inactive prodrug of the polymyxin antibiotic colistin (polymyxin E).[1] Unlike most antibiotics used in in vitro studies, CMS is chemically unstable in aqueous environments. It undergoes spontaneous, non-enzymatic hydrolysis to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin species (Colistin A and B).[2][3][4]

The Critical Challenge: In standard susceptibility testing (MIC), Colistin Sulfate is the required agent (CLSI/EUCAST guidelines). CMS is used specifically for:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) "hollow fiber" infection models.

  • Hydrolysis kinetics studies.

  • Prodrug-specific toxicity assays.

Warning: Improper preparation, storage, or temperature exposure of CMS stock solutions will result in uncontrolled hydrolysis. This leads to experimental artifacts where the investigator is inadvertently measuring the activity of free colistin rather than the properties of the prodrug.

Critical Material Properties & Calculations

The Potency Confusion (IU vs. CBA vs. CMS)

CMS dosing and potency are notoriously confusing due to three different units of measurement. Certificates of Analysis (CoA) often report potency in International Units (IU).

Unit TypeDescriptionApproximate Conversion
IU International Units1,000,000 IU

80 mg CMS (Chemical Mass)
CBA Colistin Base Activity1,000,000 IU

30 mg CBA
Mass Chemical Mass (CMS)

2.67

CBA Mass

Formula for Stock Preparation: To prepare a stock solution based on Colistin Base Activity (CBA) (the standard for efficacy comparison):



Note: If CoA lists potency in IU/mg, convert using:


.
Adsorption & Labware Selection

Polymyxins (including the hydrolysis product colistin) exhibit significant non-specific binding to plastics and glass.

  • Avoid: Polystyrene (PS) tubes and untreated glass (at low concentrations).

  • Preferred: Polypropylene (PP) or "Low-Protein Binding" plastics.

  • Rationale: Studies show up to 90% loss of active drug to soda-lime glass or polystyrene within 24 hours at low concentrations (<1 mg/L).

Workflow Visualization

The following diagram outlines the "Cold & Fast" protocol required to minimize pre-experimental hydrolysis.

CMS_Preparation Start Start: CoA Analysis Calc Calculate Mass (Target: mg CBA) Start->Calc Weigh Weigh Powder (Low Humidity) Calc->Weigh Solvent Add Chilled Water (4°C, Sterile) Weigh->Solvent Keep on Ice Dissolve Dissolve (Vortex/Ice Bath) Solvent->Dissolve < 5 mins Filter Syringe Filter (PVDF/PES, 0.22 µm) Dissolve->Filter Discard first 0.5 mL Hydrolysis RISK: Spontaneous Hydrolysis > 20°C Dissolve->Hydrolysis If kept at RT Aliquot Aliquot into PP Tubes Filter->Aliquot Work Fast Store Storage (-80°C) Aliquot->Store Immediate Freeze

Figure 1: The "Cold Chain" workflow for CMS preparation. Speed and low temperature are critical to prevent the formation of colistin prior to the assay start.

Detailed Protocol: Preparation of CMS Stock Solution

Objective: Prepare a 10 mg/mL (CBA) stock solution of Colistimethate Sodium.

Materials
  • Compound: Colistimethate Sodium (USP/EP Grade).

  • Solvent: Sterile Distilled Water (Milli-Q or WFI). Avoid saline or phosphate buffers for stock prep as they may accelerate hydrolysis or alter pH stability.

  • Labware: Sterile Polypropylene (PP) tubes (15 mL or 50 mL).

  • Filtration: 0.22 µm PVDF or PES syringe filter (Low binding).

  • Environment: Wet ice bath.

Step-by-Step Methodology
  • Preparation of Ice Bath:

    • Fill a small container with crushed ice and a small amount of water.

    • Pre-chill the sterile water and the empty polypropylene tubes on ice for 10 minutes.

  • Weighing:

    • Calculate the required mass based on the specific lot potency (see Section 2.1).

    • Weigh the powder into a weighing boat. Do not weigh directly into a cold tube to avoid condensation errors.

  • Solubilization (The "5-Minute Rule"):

    • Transfer the powder into the pre-chilled polypropylene tube.

    • Add the calculated volume of chilled sterile water.

    • Vortex gently until fully dissolved.

    • Critical: Keep the tube on ice. The goal is to complete dissolution and filtration within 5–10 minutes. At 4°C, hydrolysis is minimized (<1% over 4 hours), whereas at 25°C, it accelerates significantly.

  • Filtration (Sterilization):

    • Using a syringe, push the solution through a 0.22 µm PVDF or PES filter.

    • Saturation Step: Discard the first 0.5–1.0 mL of filtrate. This ensures that any binding sites on the filter membrane are saturated, preventing loss of concentration in the final stock.

    • Collect the remaining filtrate in a fresh, chilled polypropylene tube.

  • Aliquot & Storage:

    • Immediately dispense into single-use aliquots (e.g., 500 µL) in PP microcentrifuge tubes.

    • Snap Freeze: Place aliquots immediately into a -80°C freezer.

Storage, Stability, and Handling[2][3][4][7]

ConditionStability EstimateRecommendation
Room Temp (20-25°C) < 24 HoursNEVER store stocks at RT. Significant conversion to colistin occurs.[5][6]
Refrigerated (4°C) 24 - 48 HoursAcceptable for short-term active use only. Hydrolysis is slow but progressive.
Frozen (-20°C) ~1 MonthAcceptable, but crystal formation during slow freeze may catalyze degradation.
Deep Freeze (-80°C) > 6 MonthsGold Standard. Prevents hydrolysis effectively.

Thawing Protocol:

  • Thaw aliquots only once .

  • Thaw on ice, not in a water bath.

  • Discard unused portion. Do not refreeze.

Quality Control (Self-Validation)

To validate the integrity of the stock solution, High-Performance Liquid Chromatography (HPLC) is required. A UV spectrophotometer is insufficient because it cannot distinguish between CMS and its hydrolysis products.

Validation Criteria:

  • Method: Reverse-phase HPLC (C18 column).

  • Mobile Phase: Acidic mobile phases (e.g., Acetonitrile/Water with 0.1% TFA or Sulfate buffer) are often used to separate the sulfomethylated derivatives.

  • Target: The presence of sharp peaks corresponding to Colistin A and Colistin B indicates degradation . A fresh, properly prepared CMS stock should show minimal free colistin (<2-3%).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High initial "Colistin" activity in T0 samples Stock solution hydrolyzed during prep.[3]Ensure water was chilled. Reduce prep time. Do not use a warm water bath to dissolve.
Lower than expected concentration Adsorption to filter or plastic.Use Polypropylene.[7][8] Discard first 1 mL of filtrate. Check filter compatibility (avoid Nylon).
Variable MIC results Inconsistent hydrolysis rates.Stop. Do not use CMS for MICs unless studying prodrug kinetics. Use Colistin Sulfate for standard susceptibility testing.

References

  • Bergen, P. J., et al. (2006). "Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958. Link

  • Li, J., et al. (2003). "Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography." Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. (Note: Specifies use of Colistin Sulfate, not CMS, for standard testing). Link

  • Wallace, S. J., et al. (2008). "Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration." Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051. Link

  • Karvanen, M., et al. (2017). "The adsorption of colistin to different laboratory materials." Journal of Antimicrobial Chemotherapy, 72(12), 3326–3329. Link

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Colistimethate Sodium from Colistin A and B

Introduction: The Critical Need for Differentiating a Prodrug from its Active Metabolites Colistimethate sodium (CMS) is a cornerstone antibiotic administered intravenously as a last resort for treating severe infections...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Differentiating a Prodrug from its Active Metabolites

Colistimethate sodium (CMS) is a cornerstone antibiotic administered intravenously as a last resort for treating severe infections caused by multidrug-resistant Gram-negative bacteria.[1] It is important to understand that CMS itself possesses minimal to no antibacterial activity. It functions as a prodrug, undergoing hydrolysis in vivo to form its active therapeutic agents, colistin A (polymyxin E1) and colistin B (polymyxin E2).[2][3][4][5] The conversion of CMS to colistin is a crucial step for its therapeutic efficacy.[2] However, the active colistin forms are associated with significant nephrotoxicity and neurotoxicity, making the careful monitoring of their levels in patients essential.[2]

The inherent complexity of CMS, which exists as a heterogeneous mixture of sulfomethylated derivatives, and its propensity to hydrolyze in aqueous solutions, present significant analytical challenges.[3][6][7] Therefore, robust and reliable analytical methods are imperative to distinguish and quantify the prodrug CMS from its active and more toxic metabolites, colistin A and B. This application note provides detailed HPLC protocols for the effective separation of these compounds, offering researchers and drug development professionals the necessary tools for accurate analysis in research, quality control, and clinical monitoring.

Principles of Separation: Exploiting Physicochemical Differences

The successful chromatographic separation of CMS from colistin A and B hinges on the distinct physicochemical properties of these molecules. Colistin A and B are structurally similar cyclic polypeptides, differing only by a single fatty acid moiety. CMS is a derivative of colistin where the primary amine groups are modified with sulfomethyl groups. This structural difference significantly impacts their polarity and charge characteristics, which can be exploited for HPLC separation.

  • Polarity: The addition of sulfomethyl groups makes CMS more polar than the parent colistin molecules. This difference in polarity is the primary basis for their separation using reversed-phase HPLC (RP-HPLC). In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The less polar compounds (colistin A and B) will have a stronger affinity for the stationary phase and thus elute later than the more polar CMS.

  • Ion-Pairing: The presence of basic amine groups in colistin and acidic sulfomethyl groups in CMS allows for the use of ion-pairing agents in the mobile phase. Ion-pairing agents, such as trifluoroacetic acid (TFA), can form neutral complexes with the charged analytes, enhancing their retention on a reversed-phase column and improving peak shape.[8]

The following diagram illustrates the hydrolysis of Colistimethate Sodium (CMS) into its active forms, Colistin A and B.

CMS Colistimethate Sodium (CMS) (Prodrug Mixture) Colistin Colistin A and Colistin B (Active Forms) CMS->Colistin Hydrolysis (in vivo / in vitro)

Caption: Hydrolysis of CMS to Colistin A and B.

Protocol 1: Rapid Gradient Reversed-Phase HPLC with TFA as an Ion-Pairing Agent

This method provides a rapid and robust separation of CMS from colistin A and B, suitable for routine analysis and quality control applications.[8][9][10]

Instrumentation and Materials
  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05% (v/v) Trifluoroacetic acid (TFA) in water.[8][9]

  • Mobile Phase B: Acetonitrile.[8][9]

  • Standards: Reference standards for Colistimethate Sodium, Colistin A, and Colistin B.

  • Sample Solvent: Mobile Phase A.

Experimental Protocol
  • Standard Preparation:

    • Prepare individual stock solutions of CMS, Colistin A, and Colistin B in the sample solvent at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all three analytes at a suitable working concentration (e.g., 0.1 mg/mL each) by diluting the stock solutions with the sample solvent.

  • Sample Preparation:

    • For drug substance analysis, dissolve the sample in the sample solvent to achieve a concentration within the linear range of the method.

    • For biological matrices, appropriate sample extraction and clean-up procedures, such as solid-phase extraction (SPE), may be necessary.

  • HPLC Conditions:

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.05% TFA in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 50% B in 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 214 nm[8][9]
Column Temperature Ambient
  • Data Analysis:

    • Identify the peaks based on the retention times of the individual standards. Typically, CMS will elute first, followed by colistin B and then colistin A.

    • Quantify the analytes by comparing their peak areas to those of the corresponding standards.

Protocol 2: Isocratic Reversed-Phase HPLC with a Phosphate Buffer

This method utilizes a phosphate buffer in the mobile phase and is suitable for isocratic elution, offering simplicity and reproducibility.[7]

Instrumentation and Materials
  • HPLC System: An isocratic or gradient HPLC system with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (e.g., 25 mM sodium phosphate, pH 3.0) and acetonitrile. The exact ratio should be optimized for the specific column and analytes. A starting point could be 70:30 (v/v) buffer:acetonitrile.

  • Standards: Reference standards for Colistimethate Sodium, Colistin A, and Colistin B.

  • Sample Solvent: Mobile Phase.

Experimental Protocol
  • Standard and Sample Preparation:

    • Follow the same procedures as described in Protocol 1, using the mobile phase as the diluent.

  • HPLC Conditions:

ParameterValue
Column C8 or C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v)
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Detection Wavelength 210 nm[7]
Column Temperature 30 °C
  • Data Analysis:

    • Identify and quantify the peaks as described in Protocol 1.

Method Validation and System Suitability

To ensure the reliability and accuracy of the HPLC methods, a thorough validation should be performed according to the guidelines of the International Council for Harmonisation (ICH).

Key Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of CMS, colistin A, and colistin B from each other and from any degradation products or matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram outlines a typical workflow for HPLC method validation.

cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Sources

Application

Application Note: Synergistic Testing Protocols for Colistimethate Sodium and Carbapenems

Executive Summary The emergence of multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE), Acinetobacter baumannii, and Pseudomonas aeruginosa, has necessitated the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE), Acinetobacter baumannii, and Pseudomonas aeruginosa, has necessitated the use of combination therapies.[1] The combination of Colistimethate Sodium (CMS)—the clinical prodrug of colistin—and carbapenems (e.g., meropenem, imipenem) is a primary therapeutic candidate.

This Application Note provides rigorous protocols for assessing this synergy. Crucially, it addresses the specific physicochemical challenges of testing CMS in vitro, distinguishing between the prodrug and the active moiety (colistin sulfate) to ensure data validity.

Critical Pre-Analytical Considerations

WARNING: Failure to adhere to these pre-analytical standards is the primary cause of non-reproducible data in polymyxin research.

The CMS vs. Colistin Sulfate Distinction

While Colistimethate Sodium (CMS) is the clinical formulation administered parenterally, it is an inactive prodrug.[2][3] It relies on in vivo hydrolysis to convert into Colistin (Polymyxin E) , the bactericidal agent.[3]

  • For Static Assays (MIC/Checkerboard): You must use Colistin Sulfate . Using CMS in a standard 18-24h static assay is scientifically flawed because the hydrolysis rate of CMS to colistin is slow and variable in broth, leading to undefined exposure gradients.

  • For Dynamic Assays (PK/PD Models): CMS may be used if the specific goal is to model in vivo conversion rates, but this requires complex hollow-fiber infection models (HFIM).

  • Protocol Standard: This guide utilizes Colistin Sulfate as the in vitro proxy for the active moiety of CMS, combined with standard Carbapenems.

Adsorption and Plasticware

Colistin binds significantly to polystyrene (standard microtiter plates), potentially reducing the effective concentration by up to 50%.

  • Mitigation: Use polypropylene plates or glass tubes where possible.

  • Surfactants: While some protocols suggest adding Polysorbate-80 (P-80) to prevent binding, CLSI M100 and EUCAST currently recommend Cation-Adjusted Mueller-Hinton Broth (CAMHB) without P-80 for routine susceptibility testing to maintain standard reference ranges. This protocol adheres to the CLSI/EUCAST standard to ensure regulatory compliance.

Mechanism of Synergy

The theoretical basis for this combination relies on mechanistic reciprocity:

  • Colistin (Polymyxin E) displaces divalent cations (

    
    , 
    
    
    
    ) from the lipopolysaccharide (LPS) layer, disrupting the outer membrane.
  • Permeabilization allows the Carbapenem to bypass porin-mediated resistance or efflux pumps.

  • Carbapenem binds to Penicillin-Binding Proteins (PBPs), inhibiting cell wall synthesis.

SynergyMechanism Colistin Colistin (Active Moiety) OuterMem Outer Membrane (LPS) Colistin->OuterMem Displaces Mg2+/Ca2+ Carbapenem Carbapenem Carbapenem->OuterMem Blocked by Porin Loss Periplasm Periplasmic Space Carbapenem->Periplasm Entry via Colistin Pore OuterMem->Periplasm Permeabilization PBP Target: PBPs Periplasm->PBP Binding Lysis Cell Lysis PBP->Lysis Inhibits Peptidoglycan Synthesis

Figure 1: Mechanistic pathway of Colistin-Carbapenem synergy. Colistin acts as the 'gatekeeper,' permeabilizing the membrane to allow Carbapenem entry.

Protocol A: High-Throughput Checkerboard Assay

This assay is the standard screening method for identifying synergistic concentration pairs.

Materials
  • Organism: MDR isolate (e.g., K. pneumoniae NDM-1).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Antibiotics:

    • Agent A: Colistin Sulfate (dissolved in water).[4]

    • Agent B: Meropenem or Imipenem (dissolved in phosphate buffer/water per manufacturer).

  • Plate: 96-well polypropylene microtiter plate.

Experimental Workflow
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (

    
     CFU/mL). Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL. Further dilute 1:2 in the well for a final test inoculum of
    
    
    CFU/mL.
  • Matrix Setup:

    • X-Axis (Columns 1-11): Carbapenem (0.03 µg/mL to 64 µg/mL).

    • Y-Axis (Rows A-G): Colistin (0.03 µg/mL to 16 µg/mL).

    • Row H: Carbapenem alone (MIC control).

    • Column 12: Colistin alone (MIC control).

    • Well H12: Growth Control (No antibiotic).

  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

Data Analysis: FICI Calculation

The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no visible growth along the turbidity interface.



Table 1: Interpretation of FICI Values

FICI ValueInterpretationBiological Implication
≤ 0.5 Synergy Combined effect significantly greater than sum of parts.[5]
> 0.5 – 1.0AdditiveCombined effect equals sum of parts.
> 1.0 – 4.0IndifferentNo significant interaction.[6]
> 4.0AntagonismCombination reduces efficacy (Avoid clinically).

Protocol B: Time-Kill Kinetics (Gold Standard)

While Checkerboard gives a static snapshot, Time-Kill assays provide dynamic data on bactericidal activity and regrowth suppression.

Experimental Design
  • Concentrations to Test:

    • Growth Control (No Drug).

    • Colistin Sulfate @ 0.5x MIC and 1x MIC.

    • Carbapenem @ 0.5x MIC and 1x MIC.

    • Combination: Colistin (0.5x MIC) + Carbapenem (0.5x MIC).

  • Volume: 10–20 mL in glass flasks (to minimize adsorption).

  • Inoculum:

    
     CFU/mL (Start log phase).
    
Workflow
  • T=0h: Inoculate warm media containing antibiotics. Withdraw sample immediately for baseline count.

  • Incubation: 37°C with shaking (to prevent sedimentation and ensure oxygenation).

  • Sampling: Withdraw aliquots at 2h, 4h, 6h, and 24h .

  • Plating: Serially dilute (10-fold) in saline. Plate 100 µL on Mueller-Hinton Agar.

  • Counting: Incubate plates overnight and count colonies. Calculate

    
     CFU/mL.[1]
    
Definition of Synergy (Time-Kill)

Synergy in Time-Kill is defined strictly as:

A


 decrease in CFU/mL by the combination compared to the most active single agent  at the 24-hour time point.[4][7]

TimeKillLogic Start Start Time-Kill Assay (Inoculum 5x10^5 CFU/mL) Sampling Sample at 0, 2, 4, 6, 24h Start->Sampling Count Determine log10 CFU/mL Sampling->Count Calc Calculate Delta: (Log Comb) - (Log Most Active Single) Count->Calc Decision Delta >= 2 Log reduction? Calc->Decision Synergy Result: SYNERGY Decision->Synergy Yes Indiff Result: Indifference/Additive Decision->Indiff No

Figure 2: Decision logic for interpreting Time-Kill Assay results.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Version 2.0. Link

  • Bergen, P. J., et al. (2006). "Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 50(6), 1953-1958. Link

  • Odds, F. C. (2003). "Synergy, antagonism, and what the chequerboard puts between them."[6] Journal of Antimicrobial Chemotherapy, 52(1), 1. Link

  • Karaiskos, I., et al. (2017). "The 'old' and the 'new' antibiotics for MDR Gram-negative pathogens: For whom, when, and how." Frontiers in Public Health, 7. Link

Sources

Method

Application Note: Handling and Reconstitution of Colistimethate Sodium (CMS)

[1][2] Abstract Colistimethate Sodium (CMS) is a poly-methanesulfonated prodrug of the polymyxin antibiotic Colistin. While essential for treating multidrug-resistant Gram-negative infections, CMS presents significant ha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

Colistimethate Sodium (CMS) is a poly-methanesulfonated prodrug of the polymyxin antibiotic Colistin. While essential for treating multidrug-resistant Gram-negative infections, CMS presents significant handling challenges due to its hygroscopic nature in the solid state and hydrolytic instability in aqueous solution. Improper handling leads to dosing errors (due to water weight) and uncontrolled degradation into toxic Colistin prior to administration. This guide provides a standardized protocol for researchers and formulation scientists to handle, weigh, and reconstitute CMS to ensure experimental reproducibility and patient safety.

Scientific Background & Physicochemical Properties[3][4]

The Hygroscopicity-Instability Paradox

CMS is a white to slightly yellow lyophilized powder. It is inherently hygroscopic , meaning it rapidly adsorbs atmospheric moisture.

  • Solid State: Moisture uptake alters the "as-is" weight of the powder. If a researcher weighs 10 mg of CMS that has absorbed 10% water, they are effectively dosing only 9 mg of drug. This introduces significant error in Minimum Inhibitory Concentration (MIC) assays and potency calculations.

  • Aqueous State: Once dissolved, CMS undergoes spontaneous hydrolysis to form a complex mixture of partially sulfomethylated derivatives and eventually the active (but nephrotoxic) Colistin (Polymyxin E).[1][2] This reaction is temperature- and concentration-dependent.

Mechanism of Action and Degradation

CMS is inactive in its fully sulfomethylated form. It relies on in vivo hydrolysis to release the active Colistin.[3] However, in vitro (benchtop) hydrolysis must be minimized to prevent early formation of neurotoxic species.

Key Conversion Factors:

  • 1 mg Colistin Base Activity (CBA)

    
    2.4 mg Colistimethate Sodium (CMS) [4]
    
  • 1 Million International Units (IU)

    
    80 mg CMS 
    

Visualizing the Degradation Pathway

The following diagram illustrates the critical hydrolysis pathway that must be controlled during handling.

CMS_Hydrolysis cluster_conditions Accelerating Factors CMS Colistimethate Sodium (CMS - Prodrug) Intermediates Partially Sulfomethylated Derivatives CMS->Intermediates Spontaneous Hydrolysis (H2O, >4°C) Colistin Colistin (Polymyxin E) (Active / Nephrotoxic) Intermediates->Colistin Further Hydrolysis Temp Temp > 25°C Temp->CMS Time Time > 24h Time->Intermediates Diluent Saline vs Water

Figure 1: Spontaneous hydrolysis pathway of CMS in aqueous solution. Minimizing the transition from Blue (Prodrug) to Red (Toxic Active) during the handling phase is critical.

Core Protocol: Storage and Weighing

Objective: To prevent moisture uptake from skewing mass measurements and initiating premature degradation.

Environmental Control
  • Storage: Store bulk lyophilized powder at 20°C to 25°C (controlled room temperature). Reconstituted solutions must be refrigerated (2°C–8°C).

  • Humidity: Handle bulk powder in an environment with Relative Humidity (RH) < 40% .

  • Container: Use tight-sealing glass vials with rubber stoppers and aluminum seals. Desiccants (silica gel) should be used in secondary containment vessels.

The "Dry Box" Weighing Technique

For analytical standards or MIC preparation where precision <1% is required:

  • Equilibration: Bring the CMS vial to room temperature before opening to prevent condensation.

  • Environment: Ideally, weigh inside a glove box purged with dry nitrogen or a humidity-controlled weighing station.

  • Rapid Weighing:

    • Tare the weighing boat/vessel.

    • Aliquot the approximate amount of CMS.

    • Record the weight immediately. Do not leave powder on the balance pan for extended periods as it will drift upwards due to moisture adsorption.

  • Potency Correction (Critical):

    • Always calculate the dose based on the anhydrous potency .

    • Formula:

      
      
      
    • Determine

      
       via Karl Fischer titration (water content) if a Certificate of Analysis (CoA) is not available for the specific lot at the time of use.
      

Core Protocol: Reconstitution

Objective: To dissolve CMS without generating foam (which entraps drug and denatures proteins) and to minimize hydrolysis.

Selection of Diluent
  • Preferred: Sterile Water for Injection (SWFI). CMS is highly soluble in water.

  • Alternative: 0.9% Sodium Chloride (Saline).[4][5][6][7][8] Note: Some studies suggest CMS is slightly less stable in saline than in water over long periods, but it is acceptable for immediate use.

The "Swirl, Don't Shake" Method

Vigorous agitation causes severe foaming due to the surfactant-like properties of polymyxins.

  • Aseptic Prep: Swab the vial stopper with 70% isopropanol.

  • Injection: Inject the calculated volume of diluent (e.g., 2 mL for a 150 mg vial) directing the stream against the glass wall, not directly into the powder.

  • Dissolution:

    • GENTLY SWIRL the vial in a circular motion.

    • DO NOT VORTEX.

    • DO NOT SHAKE UP AND DOWN.

  • Rest Period: Allow the solution to stand for 2–5 minutes to let any micro-bubbles dissipate and ensure complete dissolution. The solution should be clear and colorless to pale yellow.

  • Temperature: If not using immediately, place on ice or in a refrigerator (2°C–8°C).

Stability and Troubleshooting Guide

Stability Data Summary
StateConditionStability LimitRecommendation
Powder 20-25°C, DryExpiry DateKeep sealed; protect from light.
Reconstituted 2-8°C (Fridge)24 HoursPreferred storage for daily experiments.
Reconstituted 25°C (Room Temp)< 6 HoursUse immediately to avoid hydrolysis.
Diluted (Infusion) 2-8°C24 HoursDiscard if particulate matter appears.
Troubleshooting Common Issues
  • Issue: Excessive Foaming.

    • Cause: Vigorous shaking or rapid injection of diluent.

    • Fix: Let the vial stand for 15 minutes. Do not attempt to withdraw dose until foam settles.

  • Issue: pH Drift.

    • Cause: Hydrolysis releases methanesulfonic acid groups.

    • Fix: Buffer systems are generally not recommended for clinical reconstitution due to compatibility issues, but for in vitro assays, use HEPES or Phosphate buffer (pH 7.0–7.4) and use immediately.

  • Issue: Variable MIC Results.

    • Cause: Inaccurate weighing due to moisture or using "As-Is" weight without correction.

    • Fix: Implement the Potency Correction formula (Section 4.2).

Experimental Workflow Diagram

CMS_Workflow Start Start: Bulk CMS Powder EnvCheck Check Environment (RH < 40%, Temp 20-25°C) Start->EnvCheck Weigh Weighing (Dry Box) Calculate Anhydrous Mass EnvCheck->Weigh Recon Reconstitution Add SWFI + Gentle Swirl Weigh->Recon Immediate Check Visual Inspection (Clear, No Foam) Recon->Check Storage Temp Storage (2-8°C, <24h) Check->Storage Delay Use Experimental Use / Administration Check->Use Immediate Use Storage->Use Discard Discard >24h Storage->Discard If >24h

Figure 2: Step-by-step workflow for handling CMS from powder to application, emphasizing environmental checks and time constraints.

References

  • Fresenius Kabi. (2020). Colistimethate for Injection, USP – Prescribing Information. Retrieved from [Link]

  • Wallace, S. J., et al. (2008). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy.[1][2] Retrieved from [Link]

  • Abdulla, A., et al. (2015).[6] Stability of colistimethate sodium in a disposable elastomeric infusion device. International Journal of Pharmaceutics. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Coly-Mycin M Parenteral (Colistimethate for Injection, USP).[9] Retrieved from [Link]

  • Medicines.org.uk. (2023). Colomycin 1 million International Units (IU) Powder for solution for injection - SmPC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Why use colistin sulfate instead of colistimethate sodium for susceptibility testing

Status: Operational Topic: Reagent Selection & Assay Validity (Colistin Sulfate vs. Colistimethate Sodium) Ticket ID: POLY-AST-001 Assigned Specialist: Senior Application Scientist Knowledge Base: The "Prodrug Trap" Why...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Reagent Selection & Assay Validity (Colistin Sulfate vs. Colistimethate Sodium) Ticket ID: POLY-AST-001 Assigned Specialist: Senior Application Scientist

Knowledge Base: The "Prodrug Trap"

Why you must use Colistin Sulfate and reject Colistimethate Sodium (CMS) for in vitro testing.

A common source of experimental failure in polymyxin susceptibility testing is the confusion between the clinical drug form (CMS) and the active laboratory reagent (Colistin Sulfate). While CMS is the standard for parenteral administration in patients to reduce nephrotoxicity, it is catastrophic for in vitro MIC (Minimum Inhibitory Concentration) determination.

The Mechanism of Failure

Colistin (Polymyxin E) functions as a cationic detergent. It kills bacteria by binding to the negatively charged Lipopolysaccharide (LPS) and phospholipids in the outer membrane of Gram-negative bacteria, displacing


 and 

ions.
  • Colistin Sulfate (Active): Positively charged (Cationic). It binds immediately and avidly to the bacterial membrane.

  • Colistimethate Sodium (Inactive Prodrug): Negatively charged (Anionic) due to sulfomethylation. It lacks the electrostatic affinity for LPS and is microbiologically inactive.

In a patient, CMS hydrolyzes into active colistin over time.[1][2] In a test tube (in vitro), this hydrolysis is slow, incomplete, and unpredictable. If you use CMS for an MIC test, you are measuring the rate of hydrolysis, not the potency of the drug. This results in falsely high MICs (false resistance).

Visualization: The Hydrolysis & Charge Discrepancy

The following diagram illustrates why CMS fails to interact with the target in vitro compared to Colistin Sulfate.

G cluster_0 In Vitro MIC Well (18-24h) CMS Colistimethate Sodium (CMS) Hydrolysis Spontaneous Hydrolysis (Unpredictable Rate) CMS->Hydrolysis In Aqueous Solution Bacteria Gram-Negative Outer Membrane (LPS) CMS->Bacteria Repulsion (Anion vs Anion) Colistin Colistin Sulfate (Active Cationic Form) Hydrolysis->Colistin Slow Conversion Colistin->Bacteria Binding & Lysis (Cation vs Anion)

Figure 1: Mechanism of Action Comparison. CMS (red) is electrostatically repelled by the target until it hydrolyzes. Colistin Sulfate (green) binds directly.

Standard Operating Protocol: ISO 20776-1

Reference Method for Colistin MIC Determination

The joint guidelines from CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) explicitly state that Broth Microdilution (BMD) is the only valid method for colistin testing.

Reagents Required
  • Active Agent: Colistin Sulfate powder (USP/EP grade).

    • Warning: Never use vials of "Colistimethate for Injection."

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plastics: Plain polystyrene trays (round or conical bottom).

Critical Protocol Steps
  • Stock Preparation: Dissolve Colistin Sulfate in sterile water.

    • Note: Do not use glass for long-term storage of dilute solutions (adsorption risk).

  • Dilution Scheme: Prepare serial 2-fold dilutions in CAMHB.

    • Strict Prohibition:DO NOT add Polysorbate-80 (P-80) or other surfactants.

    • Reasoning: While P-80 reduces drug adsorption to plastic, it has been proven to act synergistically with colistin, artificially lowering MICs and causing false susceptibility . The current ISO standard accepts some plastic loss as the "lesser of two evils" compared to the P-80 artifact.

  • Inoculum: Standardize to

    
     CFU/mL.
    
  • Incubation: 35°C ± 2°C for 16–20 hours.

Data Table: CMS vs. Colistin Sulfate Performance
FeatureColistin SulfateColistimethate Sodium (CMS)
Charge Cationic (+)Anionic (-)
Activity Immediate / PotentInactive (Prodrug)
In Vitro Stability StableUnstable (Hydrolyzes variably)
MIC Result AccurateFalsely High (Variable)
Regulatory Status REQUIRED (CLSI/EUCAST)FORBIDDEN for testing

Troubleshooting Guide

Issue: "My MIC results are fluctuating or consistently higher than expected."

Follow this decision tree to diagnose the root cause of your assay failure.

Troubleshooting Start Problem: Inconsistent/High MICs CheckDrug Check Reagent Label: Is it Colistin Sulfate? Start->CheckDrug CheckMethod Check Method: Is it Broth Microdilution? CheckDrug->CheckMethod Yes ActionCMS ERROR: You used CMS. Switch to Sulfate. CheckDrug->ActionCMS No (Used CMS) CheckAdditives Check Additives: Did you add Polysorbate-80? CheckMethod->CheckAdditives Yes ActionGradient ERROR: Gradient Strips/Disk Diffusion fail for Colistin. Switch to BMD. CheckMethod->ActionGradient No (Used Etest/Disk) ActionP80 ERROR: P-80 causes false susceptibility. Remove surfactant. CheckAdditives->ActionP80 Yes Valid Result Valid. Check strain purity. CheckAdditives->Valid No

Figure 2: Troubleshooting logic for Polymyxin MIC failures.

Frequently Asked Questions (FAQ)

Q: Can I use gradient diffusion strips (Etest) for easier testing? A: No. Both CLSI and EUCAST have issued warnings against gradient strips and disk diffusion for colistin. The colistin molecule is large and cationic; it diffuses poorly through agar and interacts with the agar matrix, leading to high error rates and false susceptibility.

Q: My Colistin Sulfate powder is labeled in "Units" (IU). How do I convert to


? 
A: Potency calculation is critical. 
  • The potency of Colistin Sulfate is usually between 19,000 and 23,000 IU/mg.

  • Formula:

    
    
    
  • Note: 1 mg of pure colistin base activity

    
     30,000 IU. Always check the Certificate of Analysis (CoA) of your specific lot, as the "salt factor" (sulfate) adds weight but not potency.
    

Q: Why does the protocol forbid Polysorbate-80 if colistin sticks to plastic? A: It is a trade-off. While colistin does adhere to polystyrene (potentially raising MICs), Polysorbate-80 acts as a permeabilizer that synergizes with colistin, artificially lowering MICs. The joint CLSI-EUCAST working group determined that the error introduced by P-80 (false susceptible) is more dangerous clinically than the error from plastic binding.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2016).[3] Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group. [Link]

  • International Organization for Standardization (ISO). (2006/2019). ISO 20776-1: Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents. [Link]

  • Bergen, P. J., Li, J., Rayner, C. R., & Nation, R. L. (2006). Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa.[4][5] Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958. [Link]

  • Ezadi, F., Ardebili, A., & Mirnejad, R. (2019). Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations. Journal of Clinical Microbiology, 57(4). [Link]

Sources

Optimization

Technical Support Center: Polymyxin Adsorption &amp; Recovery

Ticket #PMX-ADS-001: Resolving Surface Binding in Labware Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist Executive Summary You are likely visiting this page because your Minimum Inh...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PMX-ADS-001: Resolving Surface Binding in Labware

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely visiting this page because your Minimum Inhibitory Concentration (MIC) results for Polymyxin B or Colistin are inconsistently high, or your standard curves are flattening at lower concentrations.

The Root Cause: Polymyxins are "sticky" amphipathic lipopeptides. They adhere aggressively to standard laboratory plastics (polystyrene and polypropylene) through a dual-mechanism of electrostatic attraction and hydrophobic interaction. This "silent error" removes free drug from solution, leading to artificial bacterial survival and false resistance data.

This guide provides the validated protocols to neutralize this adsorption and ensure your data reflects the drug's activity, not the plastic's affinity.

Module 1: The Mechanism of Failure

Q: Why do my controls look wrong even when I calculated the stock correctly?

A: You are fighting the molecule's structure. Polymyxins possess a fatty acid tail (hydrophobic) and a cyclic peptide head rich in diaminobutyric acid (positively charged).

Standard labware creates a "trap" for this structure:

  • Hydrophobic Interaction: The fatty acid tail inserts itself into the hydrophobic matrix of standard polystyrene (PS) or polypropylene (PP).

  • Electrostatic Attraction: Many plastics carry a net negative surface charge (especially tissue-culture treated plates), which acts as a magnet for the polycationic polymyxin head.

Visualizing the "Amphipathic Trap" The following diagram illustrates how Polymyxin B is stripped from the media onto the plastic surface.

Polymyxin_Adsorption_Mechanism Polymyxin Polymyxin Molecule (Amphipathic) FattyTail Fatty Acid Tail (Hydrophobic) Polymyxin->FattyTail PosCharge DAB Residues (Positively Charged) Polymyxin->PosCharge HydrophobicSite Hydrophobic Binding Sites FattyTail->HydrophobicSite Hydrophobic Interaction NegCharge Negative Surface Charge PosCharge->NegCharge Electrostatic Attraction Plastic Standard Plastic Surface (Polystyrene/Polypropylene) Plastic->HydrophobicSite Plastic->NegCharge Result Result: Reduced Free Drug Concentration (False High MIC) HydrophobicSite->Result NegCharge->Result

Figure 1: The dual-binding mechanism where hydrophobic tails and cationic heads simultaneously anchor polymyxins to plastic surfaces.

Module 2: Material Selection Strategy

Q: Can I simply switch to a different type of plastic?

A: Material selection is your first line of defense, but it is rarely a complete cure without chemical additives.

The Hierarchy of Labware Suitability: We have compiled recovery data comparing common labware materials. Note that Standard Polystyrene (PS) is the worst offender, often retaining >50% of the drug at low concentrations.

Material TypeSurface PropertyPolymyxin RecoveryRecommendation
Glass (Borosilicate) Hydrophilic, Negatively ChargedHigh (>90%)Gold Standard for stock storage, but impractical for screening.
Coated PS (Non-Binding) Hydrophilic Polymer CoatingHigh (>85%)Recommended for assays if budget permits. Expensive.
Polypropylene (PP) HydrophobicModerate (50-80%)Better than PS, but significant loss occurs at <1 µg/mL.
Standard Polystyrene (PS) HydrophobicPoor (<20-50%)Avoid unless using surfactants (see Module 3).
TC-Treated Polystyrene Anionic (Oxidized)Very Poor (<20%)Critical Failure. The negative charge actively binds the drug.

Technical Insight: Never use Tissue Culture (TC) treated plates for antimicrobial susceptibility testing (AST) of polymyxins. The oxidation process used to make them "cell-friendly" increases the negative charge density, exacerbating the electrostatic binding.

Module 3: The Chemical Solution (Polysorbate 80)

Q: How do I stop binding in standard plastic plates?

A: You must use Polysorbate 80 (Tween 80) .

The Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines explicitly recommend adding Polysorbate 80 to a final concentration of 0.002% in the test medium. The surfactant molecules preferentially bind to the hydrophobic sites on the plastic, "blocking" them so the polymyxin remains in solution.

Protocol: Preparation of 0.002% Polysorbate 80 Media

Do not eyeball this. Precision is required to avoid inhibiting bacterial growth.

  • Stock Preparation: Create a 10% (w/v) Polysorbate 80 stock solution in sterile water. Autoclave or filter sterilize.

  • Intermediate Dilution: Dilute the stock 1:100 to create a 0.1% working solution.

  • Final Media Prep: Add 20 µL of the 0.1% solution per 1 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Final Calculation:

      
      
      

Workflow Visualization

P80_Preparation_Workflow Step1 1. Pure Polysorbate 80 (Viscous Liquid) Step2 2. Create 10% Stock (in Sterile Water) Step1->Step2 Weigh/Dissolve Step3 3. Dilute to 0.1% (Intermediate Working Sol.) Step2->Step3 1:100 Dilution Step4 4. Add to CAMHB (20 µL per 1 mL media) Step3->Step4 Spike Media Final Final Media: CAMHB + 0.002% P-80 Step4->Final Ready for AST

Figure 2: Step-by-step dilution workflow to achieve the CLSI-recommended 0.002% surfactant concentration.

Module 4: Troubleshooting & FAQs

Q: My MICs dropped significantly after adding P-80. Did I kill the bacteria?

A: Likely not. You are simply seeing the true MIC. Without P-80, a nominal concentration of 4 µg/mL might effectively be only 1 µg/mL due to adsorption. The bacteria grew because the drug wasn't there. With P-80, 4 µg/mL is actually 4 µg/mL.

  • Verification: Run a growth control with bacteria + 0.002% P-80 (no antibiotic). If growth matches the P-80-free control, the surfactant is not toxic.

Q: Can I use glass tubes for the dilution series and then transfer to plastic?

A: Yes, this is a robust "hybrid" approach. Perform your serial dilutions in borosilicate glass tubes. Transfer to the plastic microtiter plate only immediately before incubation. This minimizes the contact time between the drug and the plastic surface during the critical dilution phase.

Q: I am testing Colistin Methanesulfonate (CMS). Does this apply?

A: No. CMS is a prodrug and is less hydrophobic/cationic than the active Colistin. However, CMS hydrolysis into Colistin is complex. For susceptibility testing, you should almost always use Colistin Sulfate (the active form), not CMS, in which case the adsorption protocols above apply strictly.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.[1][2] Wayne, PA: Clinical and Laboratory Standards Institute; 2018.

  • Sader, H. S., et al. "Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin."[3] Diagnostic Microbiology and Infectious Disease, 74(4), 412-414, 2012.[4]

  • Karvanen, M., et al. "Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions." Antimicrobial Agents and Chemotherapy, 61(11), e00898-17, 2017.

  • Poirel, L., et al. "Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes." Clinical Microbiology Reviews, 30(2), 557–596, 2017.

Sources

Troubleshooting

Detecting impurities and degradation products in colimycin sodium methanesulfonate

Welcome to the technical support center for the analysis of colimycin sodium methanesulfonate (CMS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of colimycin sodium methanesulfonate (CMS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the detection of impurities and degradation products in CMS.

Introduction to the Analytical Challenges

Colimycin sodium methanesulfonate, a prodrug of colistin, is a complex mixture of sulfomethylated derivatives of colistin A and colistin B.[1][2] Its analysis is inherently challenging due to its multicomponent nature and its propensity to hydrolyze in aqueous solutions to the active, but more toxic, colistin.[1][3][4] This instability necessitates precise and robust analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides practical solutions to common issues encountered during the analysis of CMS.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of colimycin sodium methanesulfonate?

The primary degradation products of CMS are the active forms, colistin A (polymyxin E1) and colistin B (polymyxin E2).[1] This degradation occurs through the hydrolysis of the sulfomethyl groups in aqueous solutions.[1][3][4] The rate of hydrolysis is influenced by temperature, pH, and the concentration of the solution.[4][5] In addition to colistin A and B, a heterogeneous mixture of partially sulfomethylated derivatives can also be formed.[1]

Q2: Why is it critical to monitor the degradation of CMS to colistin?

While the conversion of CMS to colistin is necessary for its antibacterial activity in vivo, the premature formation of colistin in pharmaceutical preparations before administration can lead to increased toxicity, particularly nephrotoxicity and neurotoxicity.[1][4] Therefore, accurately quantifying the amount of free colistin is a critical quality attribute for CMS drug products.

Q3: What are the recommended storage conditions for CMS solutions to minimize degradation?

To minimize the spontaneous hydrolysis of CMS, reconstituted solutions should be prepared fresh and used promptly.[2] If storage is necessary, solutions should be kept at refrigerated temperatures (2-8°C).[6][7] Studies have shown that CMS is more stable at lower temperatures, with minimal degradation observed when stored at 4°C for up to 48 hours.[8] Hydrolysis is significantly increased at room temperature and in certain diluents like saline.[1][2] For longer-term storage, freezing at -20°C or -70°C can preserve the integrity of the sample, with less than 1% formation of colistin A and B observed after 24 hours.[1]

Q4: Which analytical techniques are most suitable for analyzing CMS and its impurities?

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and effective technique.[9][10]

  • HPLC with UV detection: Often used for routine quality control, but may lack the specificity to resolve all related substances.

  • HPLC with Fluorescence Detection (FLD): This method typically involves pre-column or post-column derivatization with agents like o-phthalaldehyde (OPA) to enhance sensitivity and selectivity for primary amines present in colistin.[9][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the definitive identification and quantification of CMS, colistin, and their related impurities due to its high sensitivity and specificity.[13][14] It allows for the accurate measurement of individual components in complex mixtures.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of colimycin sodium methanesulfonate.

Issue 1: Poor Chromatographic Resolution of Colistin A and Colistin B

Symptoms:

  • Co-eluting or broad, overlapping peaks for colistin A and colistin B in your HPLC chromatogram.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Composition: The separation of the closely related colistin A and B requires an optimized mobile phase.

    • Action: Employ a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., trifluoroacetic acid - TFA) and an organic solvent like acetonitrile.[15][16] The gradient allows for the effective separation of these amphiphilic molecules.[16]

  • Incorrect Column Selection: The choice of stationary phase is crucial.

    • Action: A C18 column with a small particle size (e.g., 1.7 µm) is recommended for high-resolution separation.[16]

  • Suboptimal pH of the Mobile Phase: The ionization state of the analytes affects their retention.

    • Action: An acidic mobile phase (e.g., using 0.05% TFA) is generally effective for the separation of these basic peptides.[15]

Issue 2: Inaccurate Quantification due to On-going Hydrolysis During Sample Preparation and Analysis

Symptoms:

  • High variability in replicate injections.

  • Increasing peak areas for colistin A and B over time in the autosampler.

Possible Causes & Solutions:

  • Elevated Sample Temperature: As previously mentioned, CMS hydrolysis is temperature-dependent.

    • Action: Maintain samples at a low temperature (e.g., 4°C) in the autosampler throughout the analytical run.[17] Prepare samples on ice to minimize degradation before injection.[17]

  • Prolonged Sample Storage in Aqueous Solutions: The longer CMS is in an aqueous environment, the more it will hydrolyze.

    • Action: Analyze samples as soon as possible after preparation. If immediate analysis is not possible, freeze the samples at -80°C.[4]

  • Inappropriate Sample Diluent: The composition of the diluent can affect stability.

    • Action: Reconstitute and dilute CMS in sterile water for injection. Avoid using saline for reconstitution if storage is intended, as it can accelerate hydrolysis.[1][2]

Issue 3: Difficulty in Identifying Unknown Peaks in the Chromatogram

Symptoms:

  • Presence of unexpected peaks in the chromatogram that do not correspond to colistin A, colistin B, or known standards.

Possible Causes & Solutions:

  • Presence of Related Substances from Manufacturing: The manufacturing process of colistin can result in various related impurities.[18][19]

    • Action: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This data can be used to propose elemental compositions and identify potential structures.

  • Formation of Degradation Products other than Colistin A/B: Partial hydrolysis can lead to a variety of sulfomethylated derivatives.

    • Action: Employ LC-MS/MS to fragment the unknown peaks and analyze their product ion spectra. The fragmentation patterns can provide structural information to help identify these derivatives.[20]

  • Matrix Effects: Components from the sample matrix may interfere with the analysis.

    • Action: Perform a spike and recovery experiment to assess matrix effects. If significant interference is observed, optimize the sample preparation procedure, for example, by incorporating a solid-phase extraction (SPE) step.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Reconstitution: Carefully reconstitute the colimycin sodium methanesulfonate lyophilized powder with a precise volume of sterile water for injection to achieve a known concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the powder completely, avoiding vigorous shaking to prevent frothing.[2]

  • Dilution: Immediately before analysis, dilute the reconstituted solution to the desired concentration for injection using the mobile phase as the diluent. This helps to minimize solvent effects.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.

  • Temperature Control: Keep the sample vials in a cooled autosampler (4°C) to prevent degradation during the analytical sequence.[17]

Protocol 2: General HPLC-UV Method for Impurity Profiling
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.05% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm[16]
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications and instrumentation.

Protocol 3: LC-MS/MS Analysis for Definitive Identification and Quantification
ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of colistin A, B, and impurities
Flow Rate 0.2 mL/min[13]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Colistin A: m/z 585.6 → 101.4[13] Colistin B: m/z 578.7 → 101.3[13]
Collision Energy Optimized for each transition (e.g., 25 eV)[13]

Visualizing the Analytical Workflow

Analytical_Workflow Figure 1. General Workflow for CMS Impurity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Reconstitution Reconstitute CMS in Sterile Water Dilution Dilute to Target Concentration Reconstitution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Detection Detection HPLC->Detection UV UV (215 nm) Detection->UV Screening FLD FLD (with Derivatization) Detection->FLD Sensitive Quantification MS MS/MS Detection->MS Definitive ID & Quantification Integration Peak Integration & Quantification UV->Integration FLD->Integration Identification Impurity Identification (Mass & Fragmentation) MS->Identification Reporting Reporting Integration->Reporting Identification->Reporting

Caption: General Workflow for CMS Impurity Analysis

Understanding CMS Degradation

CMS_Degradation_Pathway Figure 2. Hydrolysis of CMS to Colistin CMS Colimycin Sodium Methanesulfonate (CMS) Prodrug Mixture -SO3Na groups on primary amines Partially_Hydrolyzed Partially Sulfomethylated Intermediates Mixture of derivatives CMS->Partially_Hydrolyzed Hydrolysis (H2O, Temp, pH) Colistin Colistin A & B Active Drug -NH2 groups restored Partially_Hydrolyzed->Colistin Further Hydrolysis

Caption: Hydrolysis of CMS to Colistin

Troubleshooting Decision Tree

Troubleshooting_Tree Figure 3. Troubleshooting Poor Peak Shape Start Poor Peak Shape (Broadening/Tailing) Check_Column Is the column old or contaminated? Start->Check_Column Check_MobilePhase Is the mobile phase correctly prepared? Check_Column->Check_MobilePhase No Action_Column Replace or flush the column Check_Column->Action_Column Yes Check_Sample Is there a sample solvent mismatch? Check_MobilePhase->Check_Sample Yes Action_MobilePhase Prepare fresh mobile phase & ensure proper pH Check_MobilePhase->Action_MobilePhase No Action_Sample Dilute sample in initial mobile phase Check_Sample->Action_Sample Yes End Problem Resolved Check_Sample->End No, consult instrument manual Action_Column->End Action_MobilePhase->End Action_Sample->End

Caption: Troubleshooting Poor Peak Shape

References

  • S. Orwa, J., Govaerts, C., Busson, R., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2002). Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics studied by ion trap and quadrupole/orthogonal-acceleration time-of-flight technology. Rapid Communications in Mass Spectrometry, 16(9), 823-33. [Link]

  • Binhashim, N., Alvi, S., & Hammami, M. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. International Journal of Analytical Mass Spectrometry and Chromatography, 9, 1-11. [Link]

  • He, H., Gaskill, J., Zarr, M., & Lin, Y. (2014). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 58(12), 7630-7631. [Link]

  • Drugs.com. (n.d.). Colistimethate sodium, 1 million International Units (IU), powder for solution for injection or infusion. [Link]

  • ResearchGate. (n.d.). The reported methods for the hydrolysis of colistimethate sodium (CMS) to colistin (CS) in plasma. [Link]

  • Fernández, J., et al. (2019). Development and validation of an HPLC-FLD technique for colistin quantification and its plasma monitoring in hospitalized patients. Analytical Methods, 11(35), 4545-4552. [Link]

  • Gikas, E., et al. (2011). Validation of a novel LC-MS/MS method for the quantitation of colistin A and B in human plasma. Journal of Separation Science, 34(11), 1341-1349. [Link]

  • ASHP. (n.d.). Colistimethate Sodium. [Link]

  • Papavasileiou, K., et al. (2022). HPLC Determination of Colistin in Human Urine Using Alkaline Mobile Phase Combined with Post-Column Derivatization: Validation Using Accuracy Profiles. Molecules, 27(11), 3505. [Link]

  • Wallace, S. J., et al. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 52(9), 3047-3051. [Link]

  • Veterinary Pharmacon. (n.d.). The validation of the Analytical method (HPLC), use for identification and assay of the pharmaceutical active ingredient, colist. [Link]

  • ResearchGate. (n.d.). The full MS (A) and MS/MS spectra (B), and fragmented structures (C) for colistin B. [Link]

  • Yang, G., et al. (2015). A Simple HPLC Method for the Separation of Colistimethate Sodium and Colistin Sulphate. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

  • Gikas, E., et al. (2021). A Novel Validated Injectable Colistimethate Sodium Analysis Combining Advanced Chemometrics and Design of Experiments. Molecules, 26(6), 1599. [Link]

  • ResearchGate. (n.d.). Full scan mass spectra of (a) precursor ions of colistin A and colistin B, (b) product ions of colistin A and (c) colistin B. [Link]

  • Pfeifer, C., et al. (2015). Purity determination of amphotericin B, colistin sulfate and tobramycin sulfate in a hydrophilic suspension by HPLC. Journal of Chromatography B, 990, 1-8. [Link]

  • Li, J., et al. (2002). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 46(9), 3008-3011. [Link]

  • Kumar, H., et al. (2021). Determination of Colistin B in Chicken Muscle and Egg Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 10(3), 573. [Link]

  • Medicines.org.uk. (n.d.). Colistimethate sodium, 1 million International Units (IU), powder for solution for injection or infusion. [Link]

  • Sola, L., et al. (2001). Hyphenated Liquid Chromatographic Method for the Determination of Colistin Residues in Bovine Tissues. Journal of AOAC International, 84(4), 1205-1211. [Link]

  • Xellia. (2020). COLISTIMETHATE FOR INJECTION, USP. [Link]

  • Garon, D., et al. (2012). Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 56(11), 5779-5785. [Link]

  • Pharmaffiliates. (n.d.). Colistin-impurities. [Link]

  • Orwa, J., et al. (2011). Identification of impurities in polymyxin B and colistin bulk sample using liquid chromatography coupled to mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 509-518. [Link]

  • Google Patents. (n.d.).
  • GlobalRPH. (2018). Dilution Colistimethate Sodium (colistin). [Link]

  • Academia.edu. (n.d.). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. [Link]

  • ResearchGate. (n.d.). A Novel Validated Injectable Colistimethate Sodium Analysis Combining Advanced Chemometrics and Design of Experiments. [Link]

  • Wang, P., et al. (2022). Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. [Link]

  • Google Patents. (n.d.). WO2011051070A1 - Method for purification of colistin and purified colistin components.
  • RSU. (2018). Development of HPLC Method for Determination of Colistimethate Sodium. [Link]

  • ResearchGate. (n.d.). A simple method for assaying colistimethate sodium in pharmaceutical aerosol samples using high performance liquid chromatography. [Link]

  • ResearchGate. (n.d.). Simple HPLC Determination of Colistin in Medicated Feeds by Pre-Column Derivatization and Fluorescence Detection. [Link]

  • Google Patents. (n.d.). US20120208981A1 - Method for purification of colistin and purified colistin components.
  • AperTO. (2026). Determination by LC-M. [Link]

  • PubMed. (2016). Determination of Colistin and Colistimethate Levels in Human Plasma and Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Colistin A on BIST B+ Column. [Link]

  • Wallace, S. J., et al. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 52(9), 3047-3051. [Link]

  • ResearchGate. (n.d.). Identification of impurities in polymyxin B and colistin bulk sample using liquid chromatography coupled to mass spectrometry. [Link]

  • USP-NF. (n.d.). Colistimethate Sodium. [Link]

  • ResearchGate. (n.d.). Quantitation method for colistimethate sodium in pharmaceutical aerosol samples using high performance liquid chromatography (HPLC). [Link]

Sources

Optimization

Technical Support Center: Colistin/CMS Heteroresistance in P. aeruginosa

Case ID: PA-CMS-HET-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Microbiology Division Executive Summary You are likely experiencing phenotypic heteroresistance .[1] This phenome...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PA-CMS-HET-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Microbiology Division

Executive Summary

You are likely experiencing phenotypic heteroresistance .[1] This phenomenon occurs when a subpopulation of Pseudomonas aeruginosa survives and proliferates at antibiotic concentrations significantly higher than the clinical breakpoint, despite the bulk population appearing susceptible in standard Minimum Inhibitory Concentration (MIC) tests.

In the context of Colistin Methanesulfonate (CMS), this is complicated by the fact that CMS is an inactive prodrug that must hydrolyze into active colistin.[2] In vitro testing errors combined with the adaptive mechanisms of P. aeruginosa often lead to "false susceptible" reports, followed by in vivo treatment failure.

This guide provides the root cause analysis, mechanistic signaling pathways, and validated protocols to detect and mitigate this issue.

Module 1: The Diagnostic Trap (Root Cause Analysis)
Q: Why is my MIC low (<2 mg/L) but the bacteria are surviving in high drug concentrations?

A: You are likely relying on standard Broth Microdilution (BMD) or E-tests, which are insufficient for detecting heteroresistance.

Root Cause 1: The Prodrug Confusion (CMS vs. Colistin)

  • The Error: Using CMS powder for in vitro susceptibility testing.

  • The Reality: CMS is an inactive prodrug.[3] It hydrolyzes to active colistin slowly and unpredictably in media.

  • The Fix: NEVER use CMS for in vitro MIC determination. You must use Colistin Sulfate .[2][3][4] CMS is for patient administration; Colistin Sulfate is for lab testing.

Root Cause 2: The "Skipped Well" Phenomenon

  • The Error: Relying on a single MIC endpoint.

  • The Reality: In heteroresistance, the dominant population dies at 1-2 mg/L, but a resistant subpopulation (10⁻⁶ to 10⁻⁷ frequency) grows at 8-10 mg/L. Standard BMD reads the "clear" wells as inhibition, missing the resistant clones that eventually regrow.

Data Table 1: Diagnostic Method Reliability for Colistin

MethodReliabilityKnown Issues
Disk Diffusion Critical Failure Colistin is a large cationic molecule; it diffuses poorly in agar.[2] High error rates. Do not use.
Gradient Strips (E-test) Low Often underestimates MIC.[5] Resistant micro-colonies within the ellipse are frequently ignored.
Broth Microdilution (BMD) Moderate The "Gold Standard" for population MIC, but often misses heteroresistant subpopulations.
Population Analysis Profile (PAP) High The only validated method to quantify resistant subpopulations.[6][7]
Module 2: The Biological Engine (Mechanism)
Q: How does the bacteria suddenly "switch on" resistance?

A: This is an adaptive response driven by Two-Component Systems (TCS), specifically PhoPQ and PmrAB .

When P. aeruginosa is exposed to cationic peptides (colistin) or low magnesium, the PhoQ sensor kinase phosphorylates PhoP. This triggers a cascade that activates the arnBCADTEF operon. This operon modifies Lipid A (the anchor of LPS) by adding 4-amino-4-deoxy-L-arabinose (L-Ara4N) .[8]

The Result: The net negative charge of the outer membrane is reduced.[9] Since colistin is positively charged, it is electrostatically repelled, preventing it from disrupting the membrane.

Diagram 1: The Adaptive Resistance Signaling Pathway This diagram illustrates the flow from environmental stress to Lipid A modification.

G Stimulus Stimulus: Low Mg2+ or Colistin PhoQ Sensor Kinase: PhoQ Stimulus->PhoQ Activates PhoP Regulator: PhoP-P PhoQ->PhoP Phosphorylation PmrB Sensor Kinase: PmrB PhoP->PmrB Cross-Regulation (Mg2+ dependent) PmrA Regulator: PmrA-P PmrB->PmrA Phosphorylation ArnOperon Target Gene: arnBCADTEF Operon PmrA->ArnOperon Upregulation LipidA Effect: L-Ara4N added to Lipid A (Charge Repulsion) ArnOperon->LipidA Enzymatic Modification

Caption: The PhoPQ-PmrAB signaling cascade leading to Lipid A modification and colistin repulsion.[9][10]

Module 3: Experimental Protocol (Detection)
Q: How do I definitively confirm heteroresistance?

A: You must perform a Population Analysis Profile (PAP) .[6][7][11] This assay quantifies the frequency of resistant colonies across a range of antibiotic concentrations.[12]

Protocol: Modified PAP for Colistin

Reagents:

  • Mueller-Hinton Agar (MHA)[6][7]

  • Colistin Sulfate powder (Sigma/Merck) – Do not use CMS

  • P. aeruginosa isolate (0.5 McFarland)

Workflow Steps:

  • Preparation: Prepare MHA plates containing colistin sulfate at doubling concentrations: 0, 0.5, 1, 2, 4, 8, 16, 32 mg/L.

  • Inoculum: Adjust culture to ~10⁸ CFU/mL (0.5 McFarland).

  • Dilution: Prepare a serial dilution series (10⁻¹ to 10⁻⁷) in saline.

  • Plating: Spot 10 µL of each dilution onto the colistin plates.

  • Incubation: Incubate at 35°C ± 2°C for 48 hours . (Note: 24h is often insufficient for slow-growing resistant subpopulations).

  • Analysis: Count colonies. Plot Log₁₀ CFU/mL (Y-axis) vs. Colistin Concentration (X-axis).

Interpretation:

  • Susceptible: Sharp drop in CFU at the breakpoint (2 mg/L). No growth at higher concentrations.

  • Heteroresistant: "Tail" effect. The curve drops but plateaus, showing survival of subpopulations (e.g., 10³ CFU/mL) at concentrations >4 mg/L.

Diagram 2: PAP Experimental Workflow

PAP Isolate Clinical Isolate (0.5 McFarland) Dilution Serial Dilution (10^-1 to 10^-7) Isolate->Dilution Plates Colistin MHA Plates (0, 0.5, ... 32 mg/L) Dilution->Plates Spot 10uL Incubate Incubate 48h @ 35°C Plates->Incubate Count Count Colonies & Plot AUC Incubate->Count

Caption: Step-by-step workflow for Population Analysis Profiling (PAP) to detect heteroresistance.

Module 4: Therapeutic Mitigation
Q: Monotherapy selects for resistance. What is the solution?

A: You must employ Synergistic Combination Therapy . The goal is to use a second agent to kill the colistin-resistant subpopulation before it becomes dominant.

Validated Combinations:

  • Colistin + Rifampicin: Rifampicin is usually inactive against Gram-negatives due to outer membrane impermeability. Colistin disrupts the membrane, allowing Rifampicin to enter and inhibit RNA polymerase.

  • Colistin + Carbapenems (e.g., Doripenem/Meropenem): Even if the isolate is carbapenem-resistant, the combination can be synergistic.

Validation Experiment: Time-Kill Assay To prove the combination works for your specific strain:

  • Control: Growth media only.

  • Arm A: Colistin (1/2 MIC).

  • Arm B: Partner Drug (1/2 MIC).

  • Arm C: Colistin + Partner Drug.

  • Success Criteria: >2 log₁₀ decrease in CFU/mL in Arm C compared to the most active single agent (Arm A or B) at 24 hours.

References
  • Andersson, D. I., et al. (2019).[6] Antibiotic heteroresistance: definitions, epidemiology, mechanisms and clinical significance. Nature Reviews Microbiology, 17(8), 479-496. Link

  • Bergen, P. J., et al. (2006). Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa.[3] Antimicrobial Agents and Chemotherapy, 50(6), 1953-1958.[3] Link

  • Landman, D., et al. (2008). Polymyxin resistant Pseudomonas aeruginosa: clinical and microbiological characteristics. Journal of Antimicrobial Chemotherapy, 61(6), 1231-1236. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. M100. Link

  • Moskowitz, S. M., et al. (2004).[13] PmrAB, a two-component regulatory system of Pseudomonas aeruginosa that modulates resistance to cationic antimicrobial peptides and addition of aminoarabinose to lipid A. Journal of Bacteriology, 186(2), 575-579.[13] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative nephrotoxicity of colistin sulfate vs colistimethate sodium

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Toxicologists, and Renal Pharmacologists Version: 2.0 (Current as of 2026) Executive Summary: The Prodrug Paradox For decades, the prevailin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Toxicologists, and Renal Pharmacologists Version: 2.0 (Current as of 2026)

Executive Summary: The Prodrug Paradox

For decades, the prevailing dogma in antibiotic development was simple: Colistin Sulfate (CS) is the active, highly toxic cationic form, while Colistimethate Sodium (CMS) is the "safe" inactive prodrug.

However, modern pharmacokinetic (PK) and toxicological data reveal a more complex reality. While CMS masks the immediate systemic toxicity (allowing for higher intravenous dosing), it acts as a "Trojan Horse" for the kidney. CMS is rapidly excreted into the urine where it hydrolyzes back into the toxic CS, leading to supratherapeutic concentrations specifically within the renal proximal tubules.

The Verdict:

  • In Vitro: CS is significantly more cytotoxic (IC50 ~50–100 µM) than CMS (IC50 >1000 µM) due to its cationic charge disrupting membranes.

  • In Vivo / Clinical: CMS paradoxically drives high rates of Acute Kidney Injury (AKI) (30–60%) because it facilitates the delivery and accumulation of the toxic moiety (CS) in the renal filtrate.

Physicochemical & Pharmacological Basis

To understand the toxicity profile, one must first distinguish the molecular behaviors of the two forms.

FeatureColistin Sulfate (CS)Colistimethate Sodium (CMS)
Nature Active AntibioticInactive Prodrug
Charge (Physiological pH) Polycationic (+5 charge)Anionic (Sulfomethyl groups mask amines)
Mechanism of Action Displaces Mg²⁺/Ca²⁺ from LPS; lyses membrane.Inactive until hydrolyzed to CS.
Renal Elimination Non-renal (biliary) + extensive tubular reabsorption.Predominantly glomerular filtration.
Primary Toxicity Driver Direct membrane interaction (detergent effect).Hydrolysis-dependent: Releases CS + Formaldehyde.
The "Trojan Horse" Mechanism

CMS is less toxic in the blood because the sulfomethyl groups mask the cationic charges that normally interact with cell membranes. However, once filtered by the glomerulus, CMS concentrates in the primary urine. Under the acidic conditions of the proximal tubule, CMS hydrolyzes, liberating active CS. This "formed CS" is then aggressively reabsorbed by tubular cells, causing localized necrosis.

Mechanisms of Nephrotoxicity[1][2][3][4]

The nephrotoxicity of polymyxins is not a simple chemical burn; it is a specific, receptor-mediated cascade.

Key Pathway: The Megalin/Cubilin Axis
  • Accumulation: "Formed CS" in the renal filtrate binds to the Megalin (LRP2) and Cubilin receptors on the apical brush border of Proximal Tubule Cells (PTC).

  • Endocytosis: The CS-Megalin complex is internalized into lysosomes.

  • Mitochondrial Stress: CS escapes lysosomes (lysosomal destabilization) and disrupts the mitochondrial membrane potential (

    
    ).
    
  • Oxidative Burst: This triggers Reactive Oxygen Species (ROS) production.

  • Apoptosis: Activation of Caspase-3/9 and the intrinsic apoptotic pathway.

Visualization: The Toxicity Cascade

The following diagram illustrates the conversion of CMS to CS and the subsequent intracellular damage.

NephrotoxicityPathway cluster_blood Systemic Circulation cluster_kidney Renal Proximal Tubule (Lumen) cluster_cell Proximal Tubule Cell (Intracellular) CMS_Blood CMS (Prodrug) [Anionic/Safe] CMS_Urine Filtered CMS (Concentrated) CMS_Blood->CMS_Urine Glomerular Filtration CS_Formed Hydrolysis -> Formed CS [Cationic/Toxic] CMS_Urine->CS_Formed Spontaneous Hydrolysis Megalin Megalin/Cubilin Receptor CS_Formed->Megalin High Affinity Binding Mito Mitochondria (Depolarization) Megalin->Mito Endocytosis & Trafficking ROS ROS Surge (Oxidative Stress) Mito->ROS Uncoupling Apoptosis Apoptosis / Necrosis (AKI) ROS->Apoptosis Caspase Activation

Caption: Pathway of CMS filtration, hydrolysis to active Colistin (CS), and subsequent Megalin-mediated mitochondrial toxicity.[1][2]

Comparative Performance Data

The following data aggregates findings from HK-2 cell assays (Human Kidney 2) and clinical pharmacokinetic studies.

Table 1: In Vitro Cytotoxicity (HK-2 Cells)

Note: CMS toxicity in vitro is highly dependent on the duration of incubation, as it requires time to hydrolyze into CS.

Compound24h IC50 (µM)48h IC50 (µM)Mechanism of Cell Death
Colistin Sulfate (CS) ~50 - 75 ~25 - 40 Rapid membrane lysis + Apoptosis
Colistimethate (CMS) > 2000~500 - 800Delayed (requires hydrolysis)
Polymyxin B (Control) ~50 - 70~25 - 35Similar to CS
Table 2: Clinical Nephrotoxicity Profiles
MetricColistin Sulfate (IV)*Colistimethate Sodium (IV)
AKI Incidence Lower (~10-20%)Higher (~30-60%)
Onset of AKI Rapid (Direct toxicity)Gradual (Accumulation dependent)
Dose Limiting Factor Neurotoxicity / ApneaNephrotoxicity

*Note on CS IV: While CS shows lower AKI rates in some recent cohorts (e.g., Zhang et al., 2025), this is often because the dose is capped by neurotoxicity risks, preventing the patient from reaching the high renal loads seen with CMS therapy.

Experimental Protocols

For researchers evaluating novel polymyxin analogs or nephroprotectants, the HK-2 Cell Model is the gold standard.

Critical Note: Do not use CMS for in vitro screening unless you are specifically studying hydrolysis rates. Use Colistin Sulfate to model the actual toxic event occurring inside the tubule.

Protocol: HK-2 Cytotoxicity Assay (Standardized)

Objective: Determine the IC50 of a polymyxin analog relative to Colistin Sulfate.

Phase 1: Cell Preparation
  • Cell Line: HK-2 (ATCC CRL-2190).

  • Media: Keratinocyte Serum Free Medium (K-SFM) + Bovine Pituitary Extract (BPE) + EGF.

  • Seeding: Seed 1.0 x 10⁴ cells/well in 96-well plates. Incubate for 24h to reach 70-80% confluency.

Phase 2: Treatment
  • Preparation: Dissolve Colistin Sulfate in sterile water (stock 10 mM).

  • Dosing: Create serial dilutions in fresh media (0, 10, 25, 50, 100, 200, 400 µM).

  • Controls:

    • Negative: Media only.

    • Positive: Cisplatin (50 µM) or 0.1% Triton X-100.

  • Incubation: 24 hours at 37°C, 5% CO₂.

Phase 3: Readout (Dual Assay Strategy)

Reliability Check: Use MTT for metabolic activity and LDH for membrane integrity to distinguish apoptotic vs. necrotic death.

  • MTT Assay: Add MTT reagent, incubate 4h, dissolve formazan, read OD at 570 nm.

  • LDH Release: Collect supernatant, add substrate mix, read OD at 490 nm.

Visualization: Experimental Workflow

ExperimentalProtocol cluster_prep Phase 1: Prep cluster_treat Phase 2: Treatment cluster_assay Phase 3: Readout HK2 HK-2 Cells (Seeding) Dosing Serial Dilution (10-400 µM) HK2->Dosing CS_Stock CS Stock (10mM) CS_Stock->Dosing MTT MTT Assay (Mitochondrial) Dosing->MTT 24h Incubation LDH LDH Assay (Membrane) Dosing->LDH

Caption: Dual-assay workflow for validating polymyxin nephrotoxicity in vitro.

References

  • Zhang, Y., et al. (2025). "Acute kidney injury of intravenous colistin sulfate compared with colistimethate sodium: a real-world, retrospective cohort study." BMC Infectious Diseases.

  • Azad, M. A., et al. (2013). "Structure-Activity Relationships for the Binding of Polymyxins to the Nephrotoxicity Biomarker Megalin." Antimicrobial Agents and Chemotherapy.[3][4]

  • Keirstead, N. D., et al. (2014). "Early Prediction of Polymyxin-Induced Nephrotoxicity With Next-Generation Urinary Kidney Injury Biomarkers." Toxicological Sciences.

  • Nation, R. L., et al. (2014). "Colistin: the re-emerging antibiotic for multidrug-resistant Gram-negative bacterial infections." The Lancet Infectious Diseases.

  • Li, J., et al. (2004). "Pharmacokinetics of colistin methanesulfonate and colistin in rats following an intravenous dose of colistin methanesulfonate." Journal of Antimicrobial Chemotherapy.

Sources

Comparative

Technical Comparison Guide: Cross-Resistance Patterns Between Colimycin Sodium Methanesulfonate and Siderophore Cephalosporins

Executive Summary This guide provides a technical analysis of the cross-resistance patterns between Colimycin Sodium Methanesulfonate (CMS) (the prodrug of colistin) and Cefiderocol (a novel siderophore cephalosporin). C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cross-resistance patterns between Colimycin Sodium Methanesulfonate (CMS) (the prodrug of colistin) and Cefiderocol (a novel siderophore cephalosporin).

Core Insight: There is no intrinsic mechanistic cross-resistance between CMS and cefiderocol.[1]

  • CMS relies on electrostatic interaction with Lipid A (LPS) to destabilize the outer membrane.

  • Cefiderocol utilizes active iron transport systems ("Trojan Horse" strategy) to bypass outer membrane barriers and inhibit PBP3.

Resistance to colistin (via mcr genes or pmrAB mutations) does not structurally impede the entry of cefiderocol. Conversely, cefiderocol resistance (via siderophore receptor downregulation or specific


-lactamases like PER-1/NDM) does not confer resistance to colistin.[1] However, co-selection  can occur in pan-drug-resistant (PDR) isolates under heavy antibiotic pressure.

Mechanistic Divergence & Resistance Pathways

To understand the lack of cross-resistance, one must analyze the distinct entry and killing mechanisms.

Colimycin Sodium Methanesulfonate (CMS) / Colistin
  • Mechanism: CMS hydrolyzes to colistin (polymyxin E). The polycationic peptide ring binds to the anionic phosphate groups of Lipid A in the bacterial outer membrane (OM), displacing

    
     and 
    
    
    
    . This disrupts membrane integrity, causing leakage and cell death.[1]
  • Resistance: Modification of Lipid A with phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N). This reduces the net negative charge of the OM, repelling the positively charged colistin.[1]

    • Key Genes:mcr-1 to mcr-10 (plasmid-mediated), pmrAB, phoPQ (chromosomal).[1]

Cefiderocol (Siderophore Cephalosporin)[2][3][4]
  • Mechanism: Cefiderocol binds ferric iron (

    
    ) via its catechol side chain. The complex is actively transported into the periplasm via TonB-dependent siderophore receptors (e.g., CirA, Fiu, PirA). Once inside, it dissociates and inhibits Penicillin-Binding Protein 3 (PBP3), halting peptidoglycan synthesis.[1]
    
  • Resistance: Downregulation or mutation of siderophore receptors (preventing entry) or expression of specific metallo-

    
    -lactamases (NDM) or PER-type enzymes.
    
    • Key Genes:cirA, fiu, pirA, piuA, bla_{NDM}, bla_{PER}.

Visualization of Pathways

ResistancePathways cluster_0 Extracellular Space cluster_1 Gram-Negative Outer Membrane cluster_2 Periplasm Cefiderocol Cefiderocol-Fe3+ Complex Receptor Siderophore Receptors (CirA, Fiu, PirA) Cefiderocol->Receptor Active Transport Colistin Colistin (Cationic Peptide) LPS Lipid A (Anionic) Colistin->LPS Electrostatic Binding PBP3 Target: PBP3 (Cell Wall Synthesis) Receptor->PBP3 Translocation Membrane_Lysis Effect: Membrane Lysis LPS->Membrane_Lysis Displacement of Mg2+ Mutation_Receptor Resistance: Receptor Downregulation (cirA/fiu mutations) Mutation_Receptor->Receptor Blocks Entry Mutation_LPS Resistance: Lipid A Modification (mcr-1, pmrAB) Mutation_LPS->LPS Charge Repulsion

Figure 1: Mechanistic divergence between Cefiderocol (Active Transport) and Colistin (Membrane Disruption).

Comparative Performance Data

The following data aggregates findings from major surveillance studies (e.g., SIDERO-WT, CANWARD) regarding the efficacy of Cefiderocol against Colistin-resistant isolates.

Table 1: Cross-Resistance Matrix (MDR Gram-Negatives)
PathogenPhenotypeCefiderocol Susceptibility (%)Colistin Susceptibility (%)Interpretation
A.[1][2] baumannii Carbapenem-R> 90%~85-90%High efficacy of Cefiderocol against CRAB.
A. baumannii Colistin-R > 90% 0%No cross-resistance. Colistin resistance does not affect Cefiderocol.[1]
P. aeruginosa MDR/XDR> 97%VariableCefiderocol retains activity against mucoid and MDR strains.[2]
K. pneumoniae mcr-1 positive100%0%Lipid A modification (mcr-1) does not inhibit siderophore entry.
Enterobacterales NDM + Porin LossVariable (60-80%)VariableNDM can hydrolyze Cefiderocol; co-resistance possible but not obligate.

Key Finding: In Acinetobacter baumannii, colistin resistance is often driven by total LPS loss (lpx mutants) or pmrAB mutations. Neither mechanism prevents the uptake of cefiderocol.[1] In fact, lpx mutants may be hypersusceptible to other agents, though cefiderocol MICs remain stable and low (


 mg/L).

Experimental Protocols: Validating Susceptibility

Accurate comparison requires rigorous experimental design. Standard Broth Microdilution (BMD) works for Colistin but fails for Cefiderocol due to high iron content in standard media.

The Critical Variable: Iron Depletion

Cefiderocol requires low iron conditions to trigger the upregulation of bacterial siderophore receptors.[1][3]

  • Standard CAMHB: Iron ~0.3 - 0.8 mg/L (Too high; false resistance).

  • Required Media: Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB ).[3][4][5]

  • Target Iron:

    
     mg/L.[1]
    
Protocol: Preparation of ID-CAMHB (Self-Validating Workflow)

Objective: Create an iron-depleted medium that supports bacterial growth but triggers siderophore uptake.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3][4][5][6]

  • Chelex® 100 Resin (Bio-Rad) or equivalent cation-exchange resin.[7]

  • 
    , 
    
    
    
    ,
    
    
    ,
    
    
    (for cation replenishment).
  • 0.22

    
     filter.
    

Step-by-Step Methodology:

  • Chelation:

    • Add 5g Chelex-100 resin per 100mL of CAMHB.

    • Stir slowly at 4°C for overnight (or room temp for 2 hours). Causality: This strips all divalent cations (

      
      ).
      
  • Filtration:

    • Filter sterilize (0.22

      
      ) to remove resin beads.
      
  • Replenishment (The "Self-Validating" Step):

    • The resin removes essential ions (

      
      ) alongside Iron. You must  add them back, or the bacteria will not grow (false susceptibility/invalid test).
      
    • Add sterile cations to reach:

      • 
        : 20–25 mg/L
        
      • 
        : 10–12.5 mg/L
        
      • 
        : 20–25 mg/L (Critical for metallo-enzymes).
        
    • Do NOT add Iron.

  • Validation:

    • Measure Iron content (ICP-MS is gold standard, but colorimetric assays are acceptable). Target:

      
       mg/L.[1][8]
      
    • Growth Control: Inoculate with QC strain (E. coli ATCC 25922). If growth is poor, cation replenishment was insufficient.[1]

Visualization of Experimental Workflow

AST_Workflow Start Start: CAMHB Media Chelation Add Chelex-100 Resin (Removes Fe, Ca, Mg, Zn) Start->Chelation Filter Filter Sterilize (0.22 µm) Chelation->Filter Replenish Replenish Cations (Add Zn, Ca, Mg ONLY) Filter->Replenish Check_Fe Validation 1: Iron Test Is Fe <= 0.03 mg/L? Replenish->Check_Fe Check_Growth Validation 2: Growth Control Does QC Strain grow? Check_Fe->Check_Growth Yes Discard Discard & Restart Check_Fe->Discard No (Fe too high) Ready Ready for Cefiderocol MIC Check_Growth->Ready Yes Check_Growth->Discard No (Poor Growth)

Figure 2: Preparation and validation workflow for Iron-Depleted CAMHB (ID-CAMHB).

References

  • Hackel, M. A., et al. (2017). "In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, against a Recent Collection of Clinically Relevant Gram-Negative Bacilli from North America and Europe, Including Carbapenem-Nonsusceptible Isolates (SIDERO-WT-2014)."[1] Antimicrobial Agents and Chemotherapy.[1][8][4][9][10][11][12][13][14] Link

  • Poirel, L., et al. (2017). "Mcr-1-mediated resistance to colistin in Escherichia coli does not affect the in vitro activity of the siderophore cephalosporin cefiderocol."[1] Journal of Antimicrobial Chemotherapy. Link

  • Clinical and Laboratory Standards Institute (CLSI).[2] (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI.[1][7][2][4] Link

  • Zhanel, G. G., et al. (2019). "Cefiderocol: A Review of its Mechanism of Action, Pharmacology, Antimicrobial Activity, Clinical Efficacy and Safety." Drugs. Link

  • Simner, P. J., et al. (2022). "Recommendations for Cefiderocol Antimicrobial Susceptibility Testing."[1] Journal of Clinical Microbiology. Link

Sources

Validation

Technical Guide: Correlation Between Colistimethate Sodium Dose and Serum Creatinine Levels

Executive Summary: The Nephrotoxicity Paradox Colistimethate sodium (CMS) represents a critical paradox in modern antimicrobial pharmacotherapy. It is the inactive prodrug of colistin (polymyxin E), a "last-resort" antib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nephrotoxicity Paradox

Colistimethate sodium (CMS) represents a critical paradox in modern antimicrobial pharmacotherapy. It is the inactive prodrug of colistin (polymyxin E), a "last-resort" antibiotic for multidrug-resistant (MDR) Gram-negative pathogens. While essential for efficacy, the conversion of CMS to active colistin drives a dose-dependent nephrotoxicity that correlates directly with elevations in serum creatinine (SCr).

This guide objectively analyzes the CMS-SCr correlation, comparing its safety profile against its structural analog Polymyxin B (PMB) and the modern


-lactam/

-lactamase inhibitor Ceftazidime-Avibactam (CZA) .

Key Technical Insight: The correlation between CMS dose and SCr is not linear but threshold-based. Recent pharmacokinetic/pharmacodynamic (PK/PD) data suggests that maintaining a steady-state concentration (


) of formed colistin 

is required for efficacy, yet this level overlaps significantly with the toxicodynamic threshold for tubular injury.

Mechanistic Basis of Nephrotoxicity[1][2]

To understand the correlation, one must understand the cellular pathology. Unlike traditional nephrotoxins that may rely on passive diffusion, colistin-induced nephrotoxicity is an active uptake process .

The Megalin-Mitochondrial Axis

Upon filtration by the glomerulus, a significant fraction of colistin is reabsorbed by proximal tubular cells (PTCs). This reabsorption is mediated primarily by the megalin receptor , an endocytic receptor on the brush border membrane.

  • Accumulation: Colistin binds to megalin and is endocytosed into PTCs.

  • Mitochondrial Stress: Intracellular colistin disrupts the mitochondrial membrane potential (

    
    ), leading to Reactive Oxygen Species (ROS) generation.
    
  • Apoptosis: The ROS surge triggers the intrinsic apoptotic pathway (Caspase-3/9 activation) and autophagy.

  • Functional Decline: As PTCs die, reabsorption capacity fails, and SCr rises—often lagging 48–72 hours behind the actual cellular injury.

Diagram: The Colistin Nephrotoxicity Pathway

NephrotoxicityPathway CMS Colistimethate Sodium (Prodrug) Colistin Formed Colistin (Active Drug) CMS->Colistin Hydrolysis (Systemic) Glomerulus Glomerular Filtration Colistin->Glomerulus ProximalTubule Proximal Tubule Lumen Glomerulus->ProximalTubule Megalin Megalin Receptor (Brush Border) ProximalTubule->Megalin Binding Intracellular Intracellular Accumulation Megalin->Intracellular Endocytosis Mitochondria Mitochondrial Dysfunction (ROS Surge) Intracellular->Mitochondria Membrane Disruption Apoptosis Apoptosis & Necrosis Mitochondria->Apoptosis Caspase Activation SCr Serum Creatinine Elevation Apoptosis->SCr Functional Loss

Figure 1: The mechanistic pathway of colistin-induced nephrotoxicity, highlighting the critical role of megalin-mediated uptake in proximal tubule cells.

Comparative Performance Analysis

The following analysis compares CMS against its primary alternatives using Acute Kidney Injury (AKI) rates as the primary safety metric.

Table 1: Comparative Nephrotoxicity Profile
FeatureColistimethate Sodium (CMS)Polymyxin B (PMB)Ceftazidime-Avibactam (CZA)
Drug Class Polymyxin (Prodrug)Polymyxin (Active)BL/BLI Combination
Clearance Renal (CMS) / Non-Renal (Colistin)Non-Renal (mostly)Renal
AKI Incidence 30% – 60% 10% – 20% < 15%
Dose-Adj Required? Yes (Complex)No (Predictable PK)Yes
Nephrotoxicity Onset Rapid (3–5 days)Slower / Less FrequentRare
Primary Risk Factor Dose > 9 MIU/daySupratherapeutic exposurePre-existing CKD
Analysis of Alternatives
  • Polymyxin B (The Direct Competitor):

    • Performance: Recent meta-analyses indicate PMB is significantly less nephrotoxic than CMS.

    • Why? PMB is administered as the active form. CMS relies on renal clearance for the prodrug itself.[1] In patients with renal impairment, CMS accumulates, leading to unpredictable "spikes" in formed colistin. PMB pharmacokinetics are largely unaffected by renal function, making exposure more predictable.[1]

  • Ceftazidime-Avibactam (The Modern Standard):

    • Performance: CZA demonstrates a superior safety profile.[2][3] Comparative cohort studies show CZA reduces the risk of AKI by approximately 70% compared to colistin-based regimens.

    • Recommendation: For CRE (Carbapenem-Resistant Enterobacterales) where susceptibility is proven, CZA is the preferred agent over CMS due to the dissociation of efficacy from nephrotoxicity.

Dose-Response Dynamics & Thresholds

The correlation between CMS dose and SCr is characterized by a "steep toxicity cliff."

  • The 9 MIU Threshold: Clinical data consistently identifies a daily dose of 9 Million International Units (MIU) (approx. 300 mg Colistin Base Activity) as the tipping point. Doses exceeding this significantly increase the odds ratio (OR) for AKI.

  • The Loading Dose Dilemma: A loading dose (e.g., 9 MIU) is mandatory to achieve therapeutic

    
     rapidly (within 8 hours vs. 48 hours). However, this initial surge places immediate stress on the proximal tubules.
    
  • Reversibility: Approximately 75–80% of CMS-induced AKI cases are reversible upon discontinuation, but recovery of baseline SCr can take weeks.

Experimental Protocols

For researchers investigating nephroprotective strategies or novel formulations, the following standardized protocols ensure data integrity and reproducibility.

Protocol A: Preclinical In Vivo Nephrotoxicity Screening (Mouse Model)

Objective: To assess the nephrotoxic potential of a new polymyxin derivative or protective adjuvant.

Workflow:

  • Subjects: Male C57BL/6 mice (8–10 weeks).

  • Acclimatization: Metabolic cages for 24h prior to study (to establish baseline urine output).

  • Dosing Regimen:

    • Control: Saline IP q12h.

    • CMS Group: 15 mg/kg/day (cumulative dose) divided q12h for 7 days.

    • Test Group: CMS + candidate protectant.

  • Biomarker Sampling:

    • Daily: Body weight, Urine output.[4][5]

    • Day 1, 3, 5, 7: Tail vein blood for SCr and BUN.

    • Terminal (Day 7): Kidney harvest for Histopathology (H&E staining) and KIM-1 expression (qPCR/Western Blot).

  • Endpoint Definition: Nephrotoxicity defined as >50% increase in SCr from baseline or Grade >2 tubular necrosis score.

Protocol B: Clinical Therapeutic Drug Monitoring (TDM) Workflow

Objective: To minimize SCr elevation in patients requiring CMS therapy.

Workflow Diagram:

TDM_Protocol Start Initiate CMS Therapy (Loading Dose: 9 MIU) Baseline Measure Baseline SCr & Calculate CrCl Start->Baseline DoseSel Select Maintenance Dose Based on CrCl Baseline->DoseSel Monitor Daily SCr Monitoring (Days 0-5) DoseSel->Monitor Check Is SCr > 1.5x Baseline? Monitor->Check TDM Obtain Plasma Trough (Ctrough) Target: 2-4 mg/L Check->TDM Yes Continue Continue Therapy Monitor q48h Check->Continue No Adjust Dose Adjustment TDM->Adjust High Level Stop Switch to Alternative (e.g., CZA or PMB) TDM->Stop AKI Progressing Adjust->Monitor

Figure 2: Clinical decision workflow for managing CMS nephrotoxicity using SCr and TDM.

References

  • International Consensus Guidelines for the Optimal Use of the Polymyxins. Tsuji, B. T., et al. (2019). Pharmacotherapy.[1][4][6][7][8][9][10]

  • Megalin Contributes to Kidney Accumulation and Nephrotoxicity of Colistin. Suzuki, T., et al. (2013). Antimicrobial Agents and Chemotherapy.[4][6][11][12]

  • Colistin Nephrotoxicity: Meta-Analysis of Randomized Controlled Trials. Eljaaly, K., et al. (2021).[13] Open Forum Infectious Diseases.

  • Ceftazidime-Avibactam Versus Colistin for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Infections. Alraddadi, S., et al. (2023).[3] Antibiotics.[1][4][6][7][9][10][11][12][13][14]

  • Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses. Aggarwal, R., & Dewan, A. (2018).[1][8][11] Annals of Clinical Microbiology and Antimicrobials.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Colistimethate Sodium (CMS)

Executive Summary Colistimethate Sodium (CMS), also known as Colistin Sodium Methanesulfonate (CAS: 8068-28-8), is a prodrug of the polymyxin antibiotic Colistin. While CMS itself is less toxic than its parent compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Colistimethate Sodium (CMS), also known as Colistin Sodium Methanesulfonate (CAS: 8068-28-8), is a prodrug of the polymyxin antibiotic Colistin. While CMS itself is less toxic than its parent compound, it spontaneously hydrolyzes in aqueous environments to form Colistin, a potent nephrotoxin and neurotoxin.[1][2] Furthermore, improper disposal of CMS contributes directly to the environmental selection of mcr-1 gene-mediated resistance, a critical global health threat.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a field-validated, "Zero-Discharge" protocol. We treat CMS not just as a chemical irritant, but as a high-priority bioactive hazard.

Part 1: Chemical Profile & Risk Assessment

To handle CMS safely, one must understand its instability. CMS is inactive until it hydrolyzes. In the laboratory, this means "safe" waste can become "toxic" waste if left in aqueous solution.

The Hydrolysis Hazard Mechanism

CMS is a polyanionic prodrug. Upon contact with water or biological fluids, the sulfomethyl groups are removed, releasing the cationic peptide Colistin.

  • Mechanism: Sulfomethyl group hydrolysis

    
     Release of free amine groups 
    
    
    
    Formation of Colistin (Polymyxin E).
  • Implication: Liquid waste containers holding CMS will increase in toxicity over time (24-48 hours) as the prodrug converts to the active toxin.

Data Summary: CMS Properties
ParameterSpecificationOperational Relevance
CAS Number 8068-28-8Use for waste labeling and inventory tracking.
Physical State White to slightly yellow powderHigh risk of aerosolization; inhalation hazard.
Solubility Highly soluble in water (>50 mg/mL)Spills spread rapidly on wet surfaces.
Stability Unstable in solutionDo not store liquid waste for >7 days before pickup.
Primary Hazard Respiratory SensitizerN95 or P100 respirator required for powder handling.
RCRA Status Non-Listed (US)Treat as Non-RCRA Regulated Hazardous Waste (do not drain).
Part 2: Waste Stream Management Protocols

Core Directive: Under no circumstances shall CMS (solid or liquid) be discharged into municipal sewer systems. Autoclaving is not a validated destruction method for polymyxins to the extent required to prevent environmental resistance selection. Incineration is the only acceptable disposal method.

Workflow Visualization: Waste Segregation

WasteStream cluster_0 Critical Control Point Source CMS Waste Source Solid Solid Waste (Vials, Wipes, PPE) Source->Solid Dry Liquid Liquid Waste (Stock Solutions, Media) Source->Liquid Aqueous Container_S Yellow/Black Bin (Trace Chemo/Bio) Solid->Container_S Container_L HDPE Carboy ( hazardous Chemical) Liquid->Container_L Label Labeling: 'Non-RCRA Hazardous' 'Antibiotic Toxin' Container_S->Label Container_L->Label Destruction High-Temp Incineration (>1000°C) Label->Destruction Off-site Vendor

Figure 1: Segregation workflow ensuring CMS enters the incineration stream rather than landfill or sewer.

Protocol A: Solid Waste (Powder & Contaminated Items)

Applicability: Expired vials, weighing boats, contaminated gloves, spill cleanup materials.

  • Containment: Place all solids directly into a yellow trace chemotherapy waste bin or a hazardous chemical waste drum . Do not use standard "red bag" biohazard bins unless they are destined for incineration (many red bags are autoclaved and landfilled, which is insufficient for chemical destruction).

  • Sealing: If the powder is loose (e.g., a broken vial), place it inside a sealed Ziploc bag before discarding into the main waste bin to prevent puff-back/aerosolization upon bin opening.

  • Labeling: Label as "Hazardous Waste - Solid - Colistimethate Sodium."

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Leftover stock solutions, cell culture media >10 µM CMS.

  • Container: Use a High-Density Polyethylene (HDPE) carboy. Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with oxidizers (e.g., bleach) or strong acids in the waste stream, as this can create unpredictable off-gassing.

  • Labeling: Label as "Hazardous Waste - Liquid - Colistimethate Sodium." Explicitly mark "DO NOT AUTOCLAVE" to prevent accidental processing by sterilization staff.

Part 3: Emergency Spill Response

CMS powder is light and easily aerosolized. Inhalation can trigger severe respiratory sensitization (asthma-like symptoms).

Spill Response Visualization

SpillResponse Start Spill Detected Assess Assess Volume & Form (Powder vs Liquid) Start->Assess PPE Don PPE: N95/P100 Mask + Double Gloves Assess->PPE Contain Containment Strategy PPE->Contain Clean_Powder POWDER: Cover with wet paper towels (Prevent Dust) Contain->Clean_Powder If Solid Clean_Liquid LIQUID: Absorb with vermiculite or chem-pads Contain->Clean_Liquid If Aqueous Decon Decontaminate Surface: 10% Bleach or Soap/Water Clean_Powder->Decon Clean_Liquid->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Figure 2: Decision matrix for safe spill cleanup, prioritizing respiratory protection.

Step-by-Step Spill Protocol
  • Evacuate & PPE: If a large amount of powder (>1g) is spilled, evacuate the immediate area for 15 minutes to let aerosols settle. Upon return, don an N95 or P100 respirator , safety goggles, and double nitrile gloves.

  • Powder Control (The "Wet Method"):

    • NEVER use a dry brush or broom. This will aerosolize the drug.

    • Cover the powder spill gently with paper towels soaked in water or a mild detergent. This weighs down the particles.

    • Wipe up the wet slurry and place it in a hazardous waste bag.

  • Liquid Control:

    • Surround the spill with absorbent pads or vermiculite.[3]

    • Collect absorbed material into the hazardous waste container.[3][4]

  • Surface Decontamination:

    • Wipe the area 3 times with water and detergent.

    • Note: While bleach is effective for bacteria, simple soap and water is sufficient to physically remove the chemical residue of CMS.

Part 4: Storage & Stability (Prevention Strategy)

Preventing waste is superior to managing it. Understanding CMS stability reduces the need for disposal of degraded stock.

  • Powder: Store at 2°C to 8°C (Refrigerated). Stable for years if sealed.

  • Reconstituted Solution:

    • CMS hydrolyzes rapidly.

    • At 25°C: Significant hydrolysis occurs within 24 hours.

    • At 4°C: Stable for approximately 2-4 days.

    • Best Practice: Reconstitute immediately before use. Discard any unused solution after 24 hours to ensure experimental reproducibility and minimize toxic waste accumulation.

References
  • National Institutes of Health (NIH) - PubChem. Colistimethate Sodium Compound Summary (CID 5311054). [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA). [Link]

  • American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.